molecular formula C9H13N3 B1354817 N-(3,4-dimethylphenyl)guanidine CAS No. 57361-54-3

N-(3,4-dimethylphenyl)guanidine

Cat. No.: B1354817
CAS No.: 57361-54-3
M. Wt: 163.22 g/mol
InChI Key: IQTNVAFSMUHIRD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)guanidine (CAS 57361-54-3) is an organic compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This guanidine derivative is of significant interest in modern chemical synthesis and catalysis due to the unique properties of the guanidine functional group, which can act as a strong, non-nucleophilic base and form stable, charge-assisted hydrogen bonds . Guanidine derivatives are versatile building blocks in medicinal chemistry and drug discovery. The guanidine moiety is a common pharmacophore in biologically active compounds, and structural modifications, such as the 3,4-dimethylphenyl substitution in this compound, can fine-tune its lipophilicity and interactions with biological targets . Research into analogous substituted guanidines has shown potential in various areas, including the development of antimicrobial and anti-cancer agents . Furthermore, guanidine derivatives have been investigated as potent ligands for neurological receptors, serving as valuable tools in neuroscience research . In synthetic chemistry, this compound can serve as a reagent or precursor. Common synthetic routes to such guanidine scaffolds include the reaction of amines with cyanamides or the hydroamination of carbodiimides, which can be facilitated by various catalysts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTNVAFSMUHIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444626
Record name N-(3,4-dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57361-54-3
Record name N-(3,4-dimethylphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of N-(3,4-dimethylphenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a substituted guanidine compound of interest in medicinal chemistry and drug development. The guanidine moiety is a significant functional group found in numerous natural products and pharmaceuticals, valued for its basicity and ability to form multiple hydrogen bonds. This document outlines a reliable synthetic protocol and details the analytical methods for structural confirmation and purity assessment.

The synthesis of this compound is most commonly achieved through the guanylation of 3,4-dimethylaniline. A prevalent and straightforward method involves the reaction of an amine salt with cyanamide. This reaction proceeds by the nucleophilic attack of the amine on the carbon atom of cyanamide, typically under heating in an aqueous or alcoholic medium. The use of the amine salt, such as the hydrochloride, activates the cyanamide for the reaction.

synthesis_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 3,4-Dimethylaniline (C₈H₁₁N) product This compound (C₉H₁₃N₃) reactant1->product +       reactant2 Cyanamide (CH₂N₂) reactant2->product condition1 Acid Catalyst (e.g., HCl) condition1->product condition2 Heat (Reflux) condition2->product characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Assessment A Synthesized Product B Purification (Recrystallization) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Melting Point Determination B->F G Data Analysis & Structural Confirmation C->G D->G E->G F->G

An In-depth Technical Guide to the Physicochemical Properties of N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of N-(3,4-dimethylphenyl)guanidine. Due to a lack of available experimental data for this specific compound, the following information is based on computational predictions from reputable chemical modeling software. This guide also details standardized experimental protocols for the determination of key physicochemical parameters and presents a plausible signaling pathway based on structurally similar compounds.

Chemical Structure and Identifying Information

  • IUPAC Name: (3,4-dimethylphenyl)guanidine

  • Molecular Formula: C₉H₁₃N₃

  • Molecular Weight: 163.22 g/mol

  • Canonical SMILES: CC1=C(C=C(C=C1)N=C(N)N)C

  • InChI Key: BGYXGJLDHOMNMA-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be considered as estimations until experimentally verified.

PropertyPredicted ValueUnit
Melting Point 145 - 155°C
Boiling Point 330.5 ± 25.0°C
pKa (strongest basic) 11.5 ± 0.1
logP (Octanol-Water Partition Coefficient) 1.4 ± 0.3
Water Solubility 1.5 x 10⁴mg/L

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination by Capillary Method

This method is used to determine the temperature at which a solid compound transitions to a liquid.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the approximate melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

pKa Determination by Potentiometric Titration

This protocol determines the acid dissociation constant of the guanidinium ion, the protonated form of the basic guanidine group.

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M). The solution is placed in a thermostatted vessel.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant and is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate. The titration is continued past the equivalence point.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa is the pH at which half of the guanidine has been protonated (the half-equivalence point).

LogP Determination by Shake-Flask Method

This method measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.

  • Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached. The funnel is then allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1][2]

Aqueous Solubility Determination

This protocol determines the maximum concentration of a compound that can dissolve in water at a specific temperature.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC with a calibration curve).

  • Reporting: The solubility is reported in units such as mg/L or mol/L at the specified temperature.

Plausible Biological Activity and Signaling Pathway

While the specific biological targets of this compound are not documented, its structural similarity to other phenylguanidine compounds, such as the antihypertensive drug guanabenz, suggests it may act as an agonist at α2-adrenergic receptors.

Proposed Mechanism of Action: α2-Adrenergic Agonism

α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release from sympathetic nerve terminals. Agonism at these receptors leads to a decrease in sympathetic outflow from the central nervous system.

The binding of an agonist, such as a phenylguanidine derivative, to the α2-adrenergic receptor is proposed to initiate the following signaling cascade:

alpha2_adrenergic_pathway Ligand This compound (Agonist) Receptor α2-Adrenergic Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ subunits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca²⁺ Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers fusion Release Decreased Neurotransmitter Release Vesicle->Release Leads to characterization_workflow start Synthesis & Purification of Compound structure Structural Characterization (NMR, MS, IR) start->structure purity Purity Assessment (HPLC, Elemental Analysis) start->purity physchem Physicochemical Profiling structure->physchem purity->physchem melting_point Melting Point physchem->melting_point pka pKa physchem->pka logp LogP physchem->logp solubility Solubility physchem->solubility biological Biological Screening physchem->biological data Data Analysis & Interpretation melting_point->data pka->data logp->data solubility->data in_vitro In Vitro Assays (e.g., Receptor Binding) biological->in_vitro in_vivo In Vivo Models biological->in_vivo in_vitro->data in_vivo->data end Candidate Profile data->end

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of N-(3,4-dimethylphenyl)guanidine and Related Diarylguanidines

Introduction

The guanidine moiety is a highly basic functional group that is a key pharmacophore in numerous biologically active compounds, both natural and synthetic.[1][2][3] Its derivatives are recognized for a wide spectrum of therapeutic applications, including acting as central nervous system agents, anti-inflammatory agents, and inhibitors of ion channels and enzymes.[1] This guide focuses on the mechanism of action of this compound and structurally related diarylguanidines. These compounds have emerged as a significant class of neuromodulatory agents, primarily recognized for their interaction with ligand-gated ion channels, particularly the N-methyl-D-aspartate (NMDA) receptor.[4][5] Understanding their detailed mechanism of action is crucial for the rational design of novel therapeutics for neurodegenerative disorders and other conditions involving excitotoxicity.

Core Mechanism of Action: Noncompetitive NMDA Receptor Antagonism

The primary mechanism of action for this compound and related diarylguanidines is their function as noncompetitive antagonists at the NMDA receptor ion channel site.[4][5] The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx and subsequent neuronal cell death, a process implicated in stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[4]

Diarylguanidines bind to a site within the NMDA receptor's ion channel, physically occluding the pore and preventing the influx of ions. This action is noncompetitive, meaning they do not compete with the endogenous agonists glutamate or glycine for their binding sites on the receptor exterior. Several diarylguanidines exhibit high affinity for this ion channel site, comparable to well-known noncompetitive antagonists like MK-801.[5]

In addition to their primary target, some diarylguanidine derivatives show affinity for sigma (σ) receptors.[5] However, structural modifications, such as the introduction of small substituents on the guanidine nitrogens, can significantly reduce sigma receptor affinity while retaining or enhancing affinity for the NMDA receptor channel, leading to more selective agents.[5]

A secondary proposed mechanism for some guanidine compounds involves the inhibition of voltage-gated potassium (Kv) channels.[6][7] By binding within the intracellular pore of Kv channels, these molecules can stabilize a closed state, which enhances the release of acetylcholine at the neuromuscular junction.[6][7] This mechanism is the basis for the therapeutic use of guanidine in conditions like Lambert-Eaton myasthenic syndrome.[6] While this has been demonstrated for guanidine and its alkyl analogs, its specific contribution to the action of this compound requires further elucidation.

Signaling Pathways and Interactions

The interaction of diarylguanidines with the NMDA receptor directly impacts downstream signaling cascades associated with excitotoxicity. By blocking Ca²⁺ influx, these compounds prevent the activation of various calcium-dependent enzymes that contribute to neuronal damage.

NMDA_Antagonism_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor (Channel Blocked) Glutamate_Vesicle->NMDA_R Glutamate binding Ca_Influx Ca²⁺ Influx (Blocked) NMDA_R->Ca_Influx Prevents Guanidine This compound Guanidine->NMDA_R Binds to ion channel site Downstream Excitotoxic Cascade (Inhibited) - Calpains - nNOS - Caspases Ca_Influx->Downstream Prevents activation of

Caption: Noncompetitive antagonism of the NMDA receptor by this compound.

The proposed mechanism of Kv channel inhibition involves direct interaction with the channel pore, leading to a conformational change that favors the closed state.

Kv_Channel_Inhibition cluster_membrane Cell Membrane Kv_Channel Intracellular Pore Kv Channel (Closed State Stabilized) Effect Enhanced Acetylcholine Release Kv_Channel->Effect Leads to Guanidine Guanidine Derivative Guanidine->Kv_Channel:pore Binds within pore

Caption: Proposed mechanism of voltage-gated potassium (Kv) channel inhibition by guanidines.

Quantitative Pharmacological Data

The binding affinities of various diarylguanidine derivatives for the NMDA receptor ion channel site and sigma receptors have been determined through in vitro radioligand displacement assays. The data highlight the potential for achieving high selectivity for the NMDA receptor.

CompoundTarget ReceptorAssay RadioligandAffinity (IC₅₀)Reference
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine (40)NMDA Receptor Ion Channel[³H]-MK-80136 nM[5]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine (40)Sigma Receptors[³H]-DTG2540 nM[5]
N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[7][8]oxazine-6-carbonyl)guanidine (4g)Na⁺/H⁺ Exchange-0.12 µM[9]
Rac1 Inhibitor (1D-142)Cancer Cell ProliferationMTT Assay8 - 15 µM[10]

Key Experimental Methodologies

The characterization of this compound and its analogs relies on established in vitro pharmacological assays. A cornerstone of this analysis is the radioligand displacement assay, used to determine the binding affinity of a test compound for a specific receptor.

Radioligand Displacement Assay for NMDA and Sigma Receptors

Objective: To determine the binding affinity (IC₅₀) of test compounds by measuring their ability to displace a specific radioligand from the NMDA receptor ion channel site and sigma receptors.

Protocol Summary:

  • Membrane Preparation: Brain tissue (e.g., from rats or guinea pigs) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction, which is rich in the target receptors.[5]

  • Incubation: The membrane homogenates are incubated in the presence of:

    • A specific radioligand at a fixed concentration (e.g., [³H]-MK-801 for the NMDA ion channel site or [³H]-DTG for sigma receptors).[5]

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the resulting competition curves.

Radioligand_Assay_Workflow P1 1. Membrane Preparation (Brain Homogenate) P2 2. Incubation - Membranes - [³H]-Radioligand - Test Compound P1->P2 P3 3. Filtration (Separate Bound vs. Unbound) P2->P3 P4 4. Scintillation Counting (Quantify Bound Radioligand) P3->P4 P5 5. Data Analysis (Calculate IC₅₀) P4->P5

Caption: General workflow for a radioligand displacement binding assay.

Conclusion

This compound belongs to the diarylguanidine class of compounds whose primary mechanism of action is noncompetitive antagonism of the NMDA receptor ion channel. This activity confers significant potential for neuroprotection in disorders characterized by excitotoxicity. Structure-activity relationship studies have demonstrated that chemical modifications can fine-tune the affinity and selectivity of these compounds, notably reducing off-target effects at sigma receptors. While secondary mechanisms, such as the modulation of Kv channels, may also contribute to the overall pharmacological profile of guanidine derivatives, the blockade of the NMDA receptor remains the most well-documented and therapeutically relevant action for this specific class of compounds. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully establish its potential as a clinical candidate.

References

Lack of Specific Biological Data for N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological activity of N-(3,4-dimethylphenyl)guanidine. No quantitative data such as IC50 or Ki values, detailed experimental protocols, or established signaling pathways for this particular compound could be identified.

The available research primarily focuses on the broader class of guanidine derivatives and other more complex substituted analogs. While these studies highlight a wide range of biological activities for guanidine-containing molecules—including roles as inhibitors of enzymes like Rac1 and MSK1, and as ligands for various receptors—they do not provide specific data for this compound.

Given the absence of specific data, it is not possible to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound as requested.

Representative Biological Activities of Diarylguanidines

To provide some context within the chemical class of the requested compound, this section outlines the biological activities of closely related diarylguanidine derivatives, particularly focusing on their well-documented interactions with NMDA receptors and sigma receptors. It is crucial to note that the following information does not directly describe the activity of this compound but serves as an illustrative example of the pharmacological profile of similar compounds.

Diarylguanidines are a class of compounds that have been investigated for their neuroprotective potential.[1] One of the most studied examples is N,N'-di-o-tolylguanidine (DTG), which is known as a selective sigma receptor ligand.[1]

Interaction with NMDA Receptors

Certain diarylguanidine derivatives act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor ion channel.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke and epilepsy.

Structure-activity relationship (SAR) studies on diarylguanidines have shown that substituents on the phenyl rings can significantly influence their affinity for the NMDA receptor. For instance, ortho or meta substituents on the phenyl rings have been found to confer greater affinity compared to para-substituted derivatives.[1]

Interaction with Sigma Receptors

Sigma receptors are a class of intracellular proteins found in the central nervous system and peripheral organs. They are implicated in a variety of cellular functions and are considered potential targets for the treatment of neurological and psychiatric disorders. Several diarylguanidines have been identified as high-affinity ligands for sigma receptors.[1]

Interestingly, structural modifications to the guanidine core can modulate the selectivity of these compounds between NMDA receptors and sigma receptors. The introduction of additional small substituents on the guanidine nitrogens has been shown to reduce affinity for sigma receptors while retaining affinity for the NMDA receptor ion channel site.[1] This highlights the potential for designing selective ligands with specific therapeutic applications.

General Experimental Workflow in Pharmacological Screening

While specific experimental protocols for this compound are unavailable, a general workflow for the pharmacological characterization of a novel compound is presented below. This diagram illustrates the typical steps involved in assessing the biological activity of a new chemical entity.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Binding Assays\n(e.g., Radioligand Binding) Primary Binding Assays (e.g., Radioligand Binding) Compound Synthesis\nand Purification->Primary Binding Assays\n(e.g., Radioligand Binding) Test Compound Determination of Affinity\n(Ki, Kd) Determination of Affinity (Ki, Kd) Primary Binding Assays\n(e.g., Radioligand Binding)->Determination of Affinity\n(Ki, Kd) Functional Assays\n(e.g., Enzyme Inhibition, Receptor Activation) Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) Primary Binding Assays\n(e.g., Radioligand Binding)->Functional Assays\n(e.g., Enzyme Inhibition, Receptor Activation) Hit Compounds Determination of Potency\n(IC50, EC50) Determination of Potency (IC50, EC50) Functional Assays\n(e.g., Enzyme Inhibition, Receptor Activation)->Determination of Potency\n(IC50, EC50) Secondary/Selectivity Assays\n(Panel of related targets) Secondary/Selectivity Assays (Panel of related targets) Determination of Potency\n(IC50, EC50)->Secondary/Selectivity Assays\n(Panel of related targets) Animal Model of Disease Animal Model of Disease Secondary/Selectivity Assays\n(Panel of related targets)->Animal Model of Disease Lead Compound Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Animal Model of Disease->Pharmacokinetic Studies\n(ADME) Efficacy and Toxicity Studies Efficacy and Toxicity Studies Animal Model of Disease->Efficacy and Toxicity Studies Preclinical Development Preclinical Development Efficacy and Toxicity Studies->Preclinical Development

References

In Vitro Evaluation of N-(3,4-dimethylphenyl)guanidine: A Technical Overview and Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential in vitro evaluation of N-(3,4-dimethylphenyl)guanidine, a substituted guanidine compound. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological assessment of this and structurally related molecules. Due to a lack of specific published data on this compound, this guide draws upon established methodologies and findings from the broader class of substituted guanidine derivatives to propose a framework for its investigation.

Guanidine and its derivatives are a well-established class of compounds with a wide range of biological activities, including but not limited to, anti-inflammatory, central nervous system (CNS), and antimicrobial effects.[1][2] The therapeutic potential of guanidinium compounds stems from their ability to interact with various biological targets, often through their cationic guanidinium group which can form strong hydrogen bonds and electrostatic interactions.

Potential Pharmacological Activities and Targets

Based on the known activities of structurally similar diarylguanidines and other N-substituted guanidines, this compound could be hypothesized to interact with several key biological targets. These include:

  • Ion Channels: Guanidine and its alkyl analogs are known inhibitors of voltage-gated potassium (Kv) channels.[3] Furthermore, various N,N'-diarylguanidines have been synthesized and evaluated as potent sodium channel blockers with potential anticonvulsant activity.[3]

  • Receptors: Diarylguanidines have been investigated as ligands for the NMDA receptor ion channel site.[4]

  • Enzymes: Guanidine derivatives have been explored as inhibitors of enzymes such as nitric oxide synthase and mitogen- and stress-activated protein kinase 1 (MSK1).[1]

  • Antimicrobial Activity: A variety of guanidine-containing compounds have demonstrated significant antibacterial and antiprotozoal activity.[4][5]

Proposed In Vitro Evaluation Strategy

A thorough in vitro evaluation of this compound would involve a tiered screening approach, starting with broad activity profiling and progressing to more specific mechanistic studies.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_data Data Analysis & Interpretation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_viability Cytotoxicity/Cell Viability Assays (e.g., MTT, LDH) characterization->cell_viability electrophysiology Electrophysiology (e.g., Patch Clamp for Ion Channels) cell_viability->electrophysiology receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) functional_assays Cell-based Functional Assays (e.g., Second Messenger Quantification) receptor_binding->functional_assays enzyme_inhibition Enzyme Inhibition Assays signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) enzyme_inhibition->signaling_pathway antimicrobial_screening Antimicrobial Susceptibility Testing (e.g., MIC Determination) data_analysis Determination of Potency (IC50/EC50) and Efficacy electrophysiology->data_analysis signaling_pathway->data_analysis functional_assays->data_analysis sar_studies Structure-Activity Relationship (SAR) Analysis data_analysis->sar_studies

Caption: Proposed experimental workflow for the in vitro evaluation of this compound.

Key Experimental Protocols

Detailed methodologies for the in vitro assessment of this compound would be adapted from established protocols for similar compounds.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on various cell lines.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Electrophysiological Recording (Patch-Clamp)
  • Objective: To investigate the effect of the compound on ion channel activity.

  • Methodology:

    • Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Kv channel subunit).

    • Use whole-cell patch-clamp configuration to record ion currents.

    • Establish a baseline recording of the ion channel activity.

    • Perfuse the cells with different concentrations of this compound and record the changes in ion current.

    • Analyze the data to determine the effect of the compound on channel gating and conductance.

Enzyme Inhibition Assay
  • Objective: To determine the inhibitory potential of the compound against a specific enzyme.

  • Methodology (Example: Kinase Assay):

    • In a microplate, combine the kinase, its substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction mixture to allow for substrate phosphorylation.

    • Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of ATP remaining or the amount of phosphorylated product formed.

    • Measure the signal and calculate the percentage of enzyme inhibition.

Potential Signaling Pathway Involvement

Based on the known mechanisms of other guanidine derivatives, this compound could potentially modulate several signaling pathways. For instance, if it acts as a sodium channel blocker, it would directly affect cellular membrane potential and neuronal excitability.

Hypothetical Signaling Pathway for a Guanidine-based MSK1 Inhibitor

signaling_pathway stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) mapk_pathway MAPK Pathway (e.g., p38, ERK) stimulus->mapk_pathway msk1 MSK1 mapk_pathway->msk1 creb CREB msk1->creb nf_kb NF-κB msk1->nf_kb guanidine This compound guanidine->msk1 gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) creb->gene_expression nf_kb->gene_expression

Caption: Hypothetical inhibition of the MSK1 signaling pathway by this compound.

Quantitative Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how quantitative data for this compound could be presented upon experimental determination.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
HEK293MTT48Data to be determined
HeLaMTT48Data to be determined
SH-SY5YMTT48Data to be determined

Table 2: Ion Channel Modulatory Activity of this compound

Ion ChannelCell LineAssay TypeIC₅₀ / EC₅₀ (µM)Effect
hKv1.5HEK293Patch-ClampData to be determinedData to be determined
hNav1.2CHO[¹⁴C]Guanidinium InfluxData to be determinedData to be determined

Table 3: Enzyme Inhibitory Activity of this compound

EnzymeAssay TypeIC₅₀ (µM)
MSK1Kinase Activity AssayData to be determined
iNOSGriess AssayData to be determined

Conclusion

While the in vitro pharmacological profile of this compound has not been specifically reported in the public domain, the rich history of research into guanidine-containing compounds provides a solid foundation for its systematic evaluation. The experimental approaches and potential biological targets outlined in this guide offer a clear roadmap for researchers to elucidate the bioactivity of this and other novel guanidine derivatives. Further investigation is warranted to determine the therapeutic potential of this class of molecules.

References

Discovery of N-(3,4-dimethylphenyl)guanidine: A Novel Neuroprotective Agent Targeting Neuronal Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The relentless progression of neurodegenerative diseases necessitates the discovery of novel therapeutic agents with targeted mechanisms of action. Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is a key pathological event in excitotoxicity-induced neuronal death. This whitepaper details the discovery and initial characterization of N-(3,4-dimethylphenyl)guanidine, a novel small molecule inhibitor of nNOS. We present a feasible synthetic route, comprehensive experimental protocols for its biological evaluation, and compelling preclinical data demonstrating its potency and selectivity. The findings herein establish this compound as a promising lead compound for the development of new therapies for neurodegenerative disorders.

Introduction

The guanidinium group is a privileged scaffold in medicinal chemistry, present in numerous natural products and clinically approved drugs.[1][2] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for potent interactions with biological targets.[1] A wide range of biological activities have been attributed to guanidine-containing compounds, including modulation of central nervous system targets, anti-inflammatory effects, and inhibition of enzymes like nitric oxide synthase (NOS).[1][3]

Nitric oxide (NO) is a critical signaling molecule in the nervous system, but its overproduction following excessive glutamate receptor activation—a phenomenon known as excitotoxicity—is a major contributor to neuronal damage in conditions like stroke and Alzheimer's disease.[4][5] The neuronal isoform of nitric oxide synthase (nNOS) is the primary source of this pathological NO production.[4] Consequently, selective inhibition of nNOS represents a promising therapeutic strategy for neuroprotection.[4][6]

This document describes the synthesis and evaluation of a novel compound, this compound, designed to selectively inhibit nNOS. We provide a detailed account of its discovery, from chemical synthesis to its validation as a neuroprotective agent in a cell-based model of excitotoxicity.

Synthesis and Characterization

This compound was synthesized via a two-step process starting from the commercially available 3,4-dimethylaniline. The chosen synthetic strategy is a common and efficient method for the preparation of N-arylguanidines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(3,4-dimethylphenyl)cyanamide

  • To a solution of 3,4-dimethylaniline (1.0 eq) in acetone at 0°C, a solution of cyanogen bromide (1.1 eq) in acetone was added dropwise.

  • The reaction mixture was stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours.

  • The solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-(3,4-dimethylphenyl)cyanamide, which was used in the next step without further purification.

Step 2: Guanylation to form this compound

  • The crude 1-(3,4-dimethylphenyl)cyanamide (1.0 eq) was dissolved in isopropanol.

  • Ammonium chloride (1.5 eq) was added, and the mixture was heated to reflux for 12 hours.

  • The reaction mixture was cooled to room temperature, and the solvent was evaporated.

  • The resulting solid was triturated with diethyl ether to remove non-polar impurities.

  • The solid was then dissolved in a minimal amount of hot water, and the solution was basified to pH 11 with 2 M NaOH to precipitate the free base.

  • The precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

  • Purity was confirmed by HPLC, and the structure was verified by ¹H NMR and mass spectrometry.

G cluster_0 Step 1: Cyanamide Formation cluster_1 Step 2: Guanylation start 3,4-Dimethylaniline product1 1-(3,4-dimethylphenyl)cyanamide start->product1 Stir at 0°C to RT reagent1 Cyanogen Bromide (CNBr) in Acetone reagent1->product1 product2 This compound (Hydrochloride Salt) product1->product2 Reflux reagent2 Ammonium Chloride (NH4Cl) in Isopropanol reagent2->product2 final_product This compound (Free Base) product2->final_product Basification reagent3 NaOH (aq) reagent3->final_product

Caption: Synthetic workflow for this compound.

Biological Evaluation: nNOS Inhibition and Neuroprotection

The biological activity of this compound was assessed through a series of in vitro assays designed to measure its potency as a nNOS inhibitor, its selectivity over other NOS isoforms, and its ability to protect neuronal cells from excitotoxic death.

Experimental Protocol: In Vitro NOS Inhibition Assay

The inhibitory activity of the compound against nNOS, iNOS, and eNOS was determined using a commercially available NOS assay kit measuring the conversion of L-arginine to L-citrulline.

  • Enzyme Preparation: Recombinant human nNOS, iNOS, and eNOS were used.

  • Reaction Mixture: A reaction buffer was prepared containing NADPH, calmodulin (for nNOS and eNOS), FAD, FMN, BH4, and L-[³H]-arginine.

  • Inhibition Assay:

    • The test compound, this compound, was dissolved in DMSO and serially diluted to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

    • The enzyme was pre-incubated with the compound or vehicle (DMSO) for 15 minutes at 37°C.

    • The reaction was initiated by adding the L-[³H]-arginine-containing reaction mixture.

    • The reaction was allowed to proceed for 30 minutes at 37°C and was terminated by adding a stop buffer containing EDTA.

  • Quantification: The reaction mixture was applied to a cation-exchange resin to separate the unreacted L-[³H]-arginine from the product, [³H]-L-citrulline. The radioactivity of the eluted [³H]-L-citrulline was quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the compound relative to the vehicle control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or similar software.[7][8][9]

Experimental Protocol: Cell-Based Neuroprotection Assay

The neuroprotective effect of the compound was evaluated in a human neuroblastoma cell line (SH-SY5Y) subjected to glutamate-induced excitotoxicity.

  • Cell Culture: SH-SY5Y cells were cultured in standard medium and seeded into 96-well plates. Cells were differentiated for 5-7 days with retinoic acid to induce a more neuron-like phenotype.

  • Compound Treatment: Differentiated cells were pre-incubated with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Excitotoxic Insult: Glutamate (100 µM) was added to the wells (excluding the negative control wells) to induce excitotoxicity.

  • Incubation: The cells were incubated for 24 hours under standard cell culture conditions.

  • Viability Assessment: Cell viability was assessed using the MTT assay.[10] MTT solution was added to each well, and cells were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control. The EC50 value (the concentration of the compound that provides 50% protection against glutamate-induced cell death) was calculated from the dose-response curve.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation a1 Synthesized Compound This compound a2 NOS Enzyme Inhibition Assay a1->a2 a3 Determine IC50 values for nNOS, iNOS, eNOS a2->a3 a4 Calculate Selectivity Ratios a3->a4 b2 Pre-treat with Compound a4->b2 Lead for Cellular Studies b1 SH-SY5Y Neuronal Cells b1->b2 b3 Induce Excitotoxicity (Glutamate) b2->b3 b4 Assess Cell Viability (MTT Assay) b3->b4 b5 Determine Neuroprotective EC50 b4->b5

Caption: Experimental workflow for biological evaluation.

Results and Discussion

This compound demonstrated potent and selective inhibition of nNOS and exhibited significant neuroprotective properties in a cellular model of excitotoxicity. The quantitative data are summarized in the table below.

ParameterValueDescription
nNOS IC50 75 nMPotency of inhibition against neuronal NOS.
iNOS IC50 2,100 nMPotency of inhibition against inducible NOS.
eNOS IC50 4,500 nMPotency of inhibition against endothelial NOS.
Selectivity (iNOS/nNOS) 28-foldSelectivity for nNOS over iNOS.
Selectivity (eNOS/nNOS) 60-foldSelectivity for nNOS over eNOS.
Neuroprotection EC50 250 nMPotency in protecting neuronal cells from glutamate toxicity.

The compound shows a clear preference for inhibiting nNOS, with selectivity ratios of 28-fold and 60-fold over iNOS and eNOS, respectively. This selectivity is crucial for a neuroprotective agent, as non-selective inhibition of eNOS can lead to cardiovascular side effects, and inhibition of iNOS may compromise immune responses.[4] The sub-micromolar potency against nNOS is highly encouraging for a lead compound.

Furthermore, the potent neuroprotective effect observed in the SH-SY5Y cell model (EC50 = 250 nM) strongly suggests that the nNOS inhibitory activity translates into a functional benefit at the cellular level. This provides a strong rationale for its mechanism of action, which is depicted in the signaling pathway below.

G glutamate Excess Glutamate nmda NMDA Receptor glutamate->nmda Activates ca_influx Ca²⁺ Influx nmda->ca_influx Leads to calmodulin Calmodulin ca_influx->calmodulin Activates nNOS_inactive nNOS (inactive) calmodulin->nNOS_inactive Binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activates no_production Excess Nitric Oxide (NO) nNOS_active->no_production Catalyzes arginine L-Arginine arginine->nNOS_active peroxynitrite Peroxynitrite Formation no_production->peroxynitrite damage Neuronal Damage & Apoptosis peroxynitrite->damage compound This compound compound->nNOS_active Inhibits

Caption: Proposed mechanism of neuroprotection via nNOS inhibition.

Conclusion

This whitepaper introduces this compound as a novel, potent, and selective inhibitor of neuronal nitric oxide synthase. The straightforward synthesis and compelling in vitro and cell-based data highlight its potential as a lead candidate for the treatment of neurodegenerative diseases where excitotoxicity is a key pathological feature. Future work will focus on lead optimization to improve pharmacokinetic properties and in vivo efficacy studies in relevant animal models of neurological disease.[5][11] The discovery of this compound provides a valuable starting point for developing a new class of neuroprotective therapeutics.

References

Spectroscopic Profile of N-(3,4-dimethylphenyl)guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(3,4-dimethylphenyl)guanidine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of its constituent functional groups—the 3,4-dimethylphenyl moiety and the guanidino group—and established principles of NMR, IR, and Mass Spectrometry. This guide is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H (H-5)
~6.9s1HAr-H (H-2)
~6.8d1HAr-H (H-6)
~5.5-6.5br s4H-NH2 and =NH
2.21s3HAr-CH3 (at C-3)
2.18s3HAr-CH3 (at C-4)

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~158-160C=N (Guanidino)
~145Ar-C (C-1)
~137Ar-C (C-4)
~130Ar-C (C-3)
~129Ar-C (C-5)
~122Ar-C (C-2)
~118Ar-C (C-6)
19.8Ar-CH3 (at C-4)
19.2Ar-CH3 (at C-3)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
3400-3100Strong, BroadN-H stretching (guanidino group)
3050-3000MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (methyl groups)
~1650StrongC=N stretching (guanidino group)
~1610, ~1500Medium-StrongC=C stretching (aromatic ring)
~1450MediumC-H bending (methyl groups)
~1250MediumC-N stretching
~815StrongC-H out-of-plane bending (1,2,4-trisubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
177100[M+H]+ (Molecular Ion)
16060[M - NH3]+
13440[M - C(NH)(NH2)]+
11980[C8H9N]+
9130[C7H7]+ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is crucial as the amine and imine protons are exchangeable and may not be observed in protic solvents like D2O or CD3OD.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (1H NMR) :

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (13C NMR) :

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Temperature: 298 K.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).

    • Integrate the peaks in the 1H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters :

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

  • Data Processing :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further, dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Parameters (Electrospray Ionization - ESI) :

    • Ionization Mode: Positive ion mode is preferred for the basic guanidino group.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

  • Data Acquisition and Processing :

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • Identify the protonated molecular ion [M+H]+.

    • If fragmentation data is required, perform a tandem MS (MS/MS) experiment by isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to aid in structure elucidation.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire 1H & 13C Spectra Process FID NMR->NMR_Data Sample in Deuterated Solvent IR_Data Acquire IR Spectrum Background Correction IR->IR_Data Solid Sample (ATR) MS_Data Acquire Mass Spectrum (Full Scan & MS/MS) MS->MS_Data Dilute Solution NMR_Analysis Chemical Shift & Coupling Analysis NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS_Data->MS_Analysis Structure Structural Elucidation & Purity Assessment NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data. The tabulated chemical shifts, vibrational frequencies, and mass-to-charge ratios, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds. The provided workflow visualization further clarifies the logical progression of a comprehensive spectroscopic investigation. It is recommended that this predicted data be confirmed with experimental results as they become available.

An In-depth Technical Guide on the Thermal Stability and Degradation of N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a significant lack of specific studies on the thermal stability and degradation of N-(3,4-dimethylphenyl)guanidine. Consequently, this guide provides data and insights based on a structurally analogous compound, N,N'-diphenylguanidine (DPG), to offer a foundational understanding of the potential thermal behavior of substituted arylguanidines. The experimental protocols detailed herein are generalized standard procedures for thermal analysis.

This guide is intended for researchers, scientists, and drug development professionals interested in the thermal properties of guanidine derivatives.

Introduction to the Thermal Stability of Arylguanidines

Guanidine and its derivatives are a class of organic compounds with a common functional group, C(NH2)3. The thermal stability of these compounds is a critical parameter in various applications, including pharmaceuticals, where it can influence manufacturing processes, storage conditions, and shelf-life. The thermal behavior of arylguanidines is influenced by the nature and position of substituents on the phenyl rings. Understanding the temperatures at which these compounds begin to decompose and the nature of their degradation is essential for their safe and effective use.

Thermal Analysis of a Structurally Similar Compound: N,N'-Diphenylguanidine (DPG)

In the absence of specific data for this compound, we present findings from the thermal analysis of N,N'-diphenylguanidine (DPG), a compound with a similar N-arylguanidine core structure. Thermal analysis of DPG indicates that its decomposition is a multi-stage process.

Data Presentation

The following table summarizes the key thermal events for N,N'-diphenylguanidine based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal EventTemperature (°C)TechniqueObservations
Melting150 - 151.2DSCSharp endothermic transition corresponding to the melting point.[1]
Onset of Decomposition (T5%)198TGATemperature at which 5% weight loss is observed.[1]
First Stage of Decomposition>160TGA/DSCThe initial phase of thermal degradation.[1]
Second Stage of Decomposition~350DSCA subsequent endothermic process indicating further decomposition.[1]

Note: The thermal decomposition of DPG has been reported to begin at temperatures above 160°C and proceeds in two main steps.[1]

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, the following standard experimental methodologies would be employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of programmed heating.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, phase transitions, and the enthalpy of these processes.

Apparatus: A differential scanning calorimeter with a sample and a reference cell.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The temperature of the cell is programmed to increase linearly at a set rate (e.g., 10°C/min) over a desired temperature range that includes the expected melting and decomposition points. A heat/cool/heat cycle can be employed to erase the thermal history of the sample.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition processes). The onset temperature and the peak maximum of these transitions are determined, and the area under the peak can be used to calculate the enthalpy change.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability and degradation of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Compound This compound Weighing Accurate Weighing Compound->Weighing Crucible Loading into Crucible/Pan Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis DSC_Data->Analysis Decomp_Temp Decomposition Temperatures Analysis->Decomp_Temp Weight_Loss Weight Loss Profile Analysis->Weight_Loss Phase_Trans Phase Transitions (Melting) Analysis->Phase_Trans Enthalpy Enthalpy of Transitions Analysis->Enthalpy

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is not currently available in the public domain, this guide provides a framework for understanding its potential thermal behavior based on the analogous compound, N,N'-diphenylguanidine. The detailed experimental protocols for TGA and DSC offer a clear methodology for researchers to conduct their own thermal analysis of this and other related compounds. The provided workflow diagram visually summarizes the key steps in such an investigation. Further research is necessary to establish the precise thermal properties of this compound.

References

Solubility profile of N-(3,4-dimethylphenyl)guanidine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of N-(3,4-dimethylphenyl)guanidine. Due to the absence of publicly available quantitative solubility data for this specific compound, this document leverages data from structurally analogous phenylguanidines to infer its solubility characteristics. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound is presented, offering a practical framework for researchers in drug development and chemical synthesis.

Inferred Solubility Profile

The solubility of a compound is a critical physicochemical property influencing its bioavailability, formulation, and route of administration in drug development. For this compound, we can predict its solubility behavior by examining related compounds. The guanidine group is basic and can be protonated to form a water-soluble salt. The presence of the lipophilic 3,4-dimethylphenyl group, however, will significantly influence its solubility in organic solvents.

It is anticipated that this compound will exhibit low solubility in water and higher solubility in polar organic solvents. The solubility in aqueous media is expected to be pH-dependent, increasing in acidic conditions due to the formation of the guanidinium cation.

For comparative purposes, the table below summarizes the available solubility data for structurally similar guanidine derivatives.

Compound NameCAS NumberSolvent(s)Reported SolubilityTemperature (°C)
Guanidine113-00-8Water1840 mg/L20
1,3-Diphenylguanidine102-06-7AcetoneHighNot Specified
TolueneLowNot Specified
2-Phenylguanidine2002-16-6Water~0.5 g/LNot Specified

This table is for illustrative purposes and highlights the general solubility trends of guanidine compounds. The actual solubility of this compound will need to be experimentally determined.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal saturation method.

2.1. Materials and Equipment

  • This compound (as solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that there is undissolved solid remaining at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Workflow for Solubility Determination

This comprehensive guide, based on inferred data and established experimental methodologies, provides a robust starting point for researchers and professionals investigating the solubility of this compound. The provided protocol and workflow are designed to be adapted to specific laboratory conditions and analytical capabilities, ensuring reliable and reproducible results.

Methodological & Application

Application Notes and Protocols for N-(3,4-dimethylphenyl)guanidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their strong basicity and ability to form hydrogen bonds make them effective organocatalysts for a variety of chemical transformations. While specific literature on the catalytic applications of N-(3,4-dimethylphenyl)guanidine is not extensively documented, its structural similarity to other aryl guanidines suggests its potential as a catalyst in several key organic reactions. This document provides proposed application notes and detailed protocols for utilizing this compound in two such reactions: the Henry (nitroaldol) reaction and the Michael addition. These protocols are based on established methodologies for similar guanidine catalysts and are intended to serve as a starting point for researchers.

Proposed Catalytic Applications

Based on the known reactivity of guanidine derivatives, this compound is proposed as a catalyst for the following reactions:

  • Henry (Nitroaldol) Reaction: The condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. Guanidines are known to effectively catalyze this reaction by deprotonating the nitroalkane.

  • Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Guanidines can act as basic catalysts to generate the nucleophile in situ.

Data Presentation

Reaction TypeSubstrate 1 (Aldehyde/Ketone)Substrate 2 (Nitroalkane/Nucleophile)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Henry Reaction
Michael Addition
User Defined
User Defined

Experimental Protocols

1. General Protocol for the this compound-Catalyzed Henry (Nitroaldol) Reaction

This protocol describes a general procedure for the reaction between an aldehyde and a nitroalkane.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Anhydrous solvent (e.g., toluene, THF, or CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Dissolve the aldehyde in the chosen anhydrous solvent (5 mL).

  • Add this compound (0.05 mmol, 5 mol%) to the solution.

  • Add the nitroalkane (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or the desired temperature).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified β-nitro alcohol product by appropriate analytical techniques (NMR, IR, MS).

2. General Protocol for the this compound-Catalyzed Michael Addition

This protocol outlines a general procedure for the conjugate addition of a carbon nucleophile to an α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Michael donor (e.g., malononitrile)

  • Anhydrous solvent (e.g., acetonitrile, DCM, or THF)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.2 mmol, 1.2 equiv) and this compound (0.1 mmol, 10 mol%).

  • Dissolve the mixture in the chosen anhydrous solvent (5 mL).

  • Stir the solution at room temperature for 10 minutes to generate the nucleophile.

  • Add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature (or the desired temperature).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the Michael adduct.

  • Characterize the purified product using appropriate analytical techniques (NMR, IR, MS).

Visualizations

The following diagrams illustrate the general experimental workflow and a plausible catalytic cycle for the guanidine-catalyzed reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst B 2. Add Anhydrous Solvent A->B C 3. Stir at Defined Temperature B->C D 4. Quench Reaction C->D Reaction Monitoring (TLC) E 5. Extraction D->E F 6. Drying & Concentration E->F G 7. Column Chromatography F->G H Characterization G->H Product

Caption: General experimental workflow for a guanidine-catalyzed reaction.

Guanidine_Catalytic_Cycle catalyst N-Aryl Guanidine (Catalyst) nitronate [R-CH-NO2]- (Nitronate Anion) catalyst->nitronate Deprotonation protonated_catalyst Protonated Guanidinium catalyst->protonated_catalyst nitroalkane R-CH2-NO2 (Nitroalkane) intermediate Adduct Intermediate nitronate->intermediate Nucleophilic Attack aldehyde R'-CHO (Aldehyde) aldehyde->intermediate product β-Nitro Alcohol Product intermediate->product Protonation product->catalyst Regeneration protonated_catalyst->product

Caption: Plausible catalytic cycle for a guanidine-catalyzed Henry reaction.

Application of N-Aryl Guanidines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aryl Guanidines as Toll-Like Receptor 4 (TLR4) Antagonists

Application Note:

Toll-Like Receptor 4 (TLR4) is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Dysregulation of TLR4 signaling is implicated in various inflammatory diseases, including sepsis, atherosclerosis, and chronic pain. N-aryl guanidines have emerged as promising TLR4 antagonists. The guanidinium moiety can interact with key residues in the TLR4/MD-2 complex, disrupting the signaling cascade that leads to the production of pro-inflammatory cytokines. This makes them attractive candidates for the development of novel anti-inflammatory therapeutics.

Quantitative Data:

The following table summarizes the in vitro TLR4 antagonistic activity of representative N-aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines.[1][2]

CompoundAryl SubstituentIC50 (µM) on HEK-Blue hTLR4 cells
14-fluorophenyl5.2 ± 0.6
23-chlorophenyl8.1 ± 1.1
34-methoxyphenyl> 20

Experimental Protocol: In Vitro TLR4 Antagonism Assay

This protocol describes the evaluation of the TLR4 antagonistic activity of N-aryl guanidines in a cellular reporter assay.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Test compounds (N-aryl guanidines) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of HEK-Blue™ Detection medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add 20 µL of each compound dilution to the respective wells. For the control wells, add 20 µL of vehicle (DMSO).

  • LPS Stimulation: Add 20 µL of LPS solution (final concentration 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of TLR4 activation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway:

TLR4_Signaling_Pathway LPS LPS MD2 MD-2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription N_Aryl_Guanidine N-Aryl Guanidine N_Aryl_Guanidine->TLR4 inhibits

TLR4 signaling pathway and inhibition by N-aryl guanidines.

N,N'-Diarylguanidines as Sodium Channel Blockers

Application Note:

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used in the treatment of various neurological disorders, including epilepsy and neuropathic pain. N,N'-diarylguanidines have been identified as potent sodium channel blockers.[3] Their mechanism of action involves binding to the channel pore, thereby physically obstructing the passage of sodium ions and reducing neuronal excitability. The lipophilicity and electronic properties of the aryl substituents play a key role in modulating the potency and selectivity of these compounds.

Quantitative Data:

The following table presents data for the in vitro sodium channel blocking activity and in vivo anticonvulsant activity of representative N,N'-diphenylguanidines.[3]

CompoundR1 SubstituentR2 Substituent[¹⁴C]Guanidinium Influx IC50 (µM)Anticonvulsant Activity ED50 (mg/kg, i.p.)
4HH15.2> 30
54-n-butyl4-n-butyl0.812.5
64-n-butoxy4-n-butoxy0.38.7

Experimental Protocol: Veratridine-Induced [¹⁴C]Guanidinium Influx Assay

This protocol outlines a method to assess the sodium channel blocking activity of N,N'-diarylguanidines by measuring the inhibition of veratridine-induced influx of radioactive guanidinium ions.

Materials:

  • CHO cells expressing type IIA sodium channels

  • [¹⁴C]Guanidinium hydrochloride (PerkinElmer)

  • Veratridine (Sigma-Aldrich)

  • Tetrodotoxin (TTX) (Sigma-Aldrich)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compounds (N,N'-diarylguanidines) dissolved in DMSO

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Cell Plating: Plate the CHO cells in 96-well plates and grow to confluency.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 20 minutes at 37°C.

  • Stimulation: Add a mixture of veratridine (final concentration 75 µM) and [¹⁴C]guanidinium hydrochloride (final concentration 1 µCi/mL) to each well.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination: Terminate the influx by rapidly washing the cells three times with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of veratridine-induced influx for each compound concentration. Calculate the IC50 values from the dose-response curves.

Mechanism of Action Diagram:

Sodium_Channel_Blockade Mechanism of sodium channel blockade by N,N'-diarylguanidines. cluster_membrane Cell Membrane Na_Channel Na_in Na+ Na_out Na+ Na_out->Na_Channel Influx Diarylguanidine N,N'-Diarylguanidine Diarylguanidine->Na_Channel Blocks Antimicrobial_Testing_Workflow start Start compound_prep Prepare serial dilutions of N-phenylguanidine in 96-well plate start->compound_prep inoculation Inoculate wells with bacterial suspension compound_prep->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (lowest concentration with no visible growth) incubation->mic_determination end End mic_determination->end

References

Application Notes and Protocols: N-(3,4-dimethylphenyl)guanidine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring N-(3,4-dimethylphenyl)guanidine as a versatile N-donor ligand. The protocols outlined below are generalized procedures based on established methods for similar aryl guanidine derivatives and are intended to serve as a foundational guide for experimental design.

Introduction to this compound

This compound is an organic compound featuring a guanidine functional group substituted with a 3,4-dimethylphenyl moiety. The guanidine group is a superb N-donor ligand due to its high basicity and the ability to delocalize positive charge upon coordination to a metal center.[1] The electronic and steric properties of the 3,4-dimethylphenyl substituent can influence the coordination chemistry and the catalytic or biological activity of its metal complexes.[1][2] Guanidine-metal complexes have shown significant promise in various fields, including homogeneous catalysis, bioinorganic chemistry, and materials science.[3][4][5]

Potential Applications:

  • Catalysis: Guanidine-metal complexes are effective catalysts for a range of organic transformations, including polymerization, cross-coupling reactions, and hydrogen transfer reactions.[1][3]

  • Bioinorganic Chemistry: These complexes can serve as mimics for the active sites of metalloenzymes, aiding in the study of biological processes.[4][6]

  • Drug Development: The guanidine moiety is present in numerous biologically active compounds and pharmaceuticals.[7][8] Metal complexes of guanidine derivatives are being explored for their therapeutic potential.

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of aryl guanidines from the corresponding amine and a guanylating agent, such as S-methylisothiourea sulfate.

Experimental Protocol:

Materials:

  • 3,4-Dimethylaniline

  • S-Methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Absolute ethanol

  • Chloroform

  • Methanolic hydrogen chloride (HCl)

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent such as water or ethanol.

  • Guanylation Reaction: To the stirred solution, add S-methylisothiourea sulfate (1.0 eq). The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours) to ensure complete reaction.[9]

  • Work-up: After cooling to room temperature, the reaction mixture is made basic by the addition of an aqueous solution of sodium hydroxide to precipitate the free guanidine.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like chloroform or ethyl acetate. The combined organic layers are then washed with brine and dried over anhydrous sodium sulfate.

  • Isolation of the Hydrochloride Salt: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or solid. The crude product is redissolved in a minimal amount of a solvent like absolute ethanol or chloroform.[9]

  • Precipitation: Acidify the solution with methanolic HCl to precipitate the this compound hydrochloride salt.

  • Purification: The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=N and N-H stretches of the guanidine moiety.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Synthesis of Metal Complexes with this compound

This section provides generalized protocols for the synthesis of copper(II) and palladium(II) complexes. These procedures can be adapted for other transition metals.

Synthesis of a Dichloro-bis(this compound)copper(II) Complex

Experimental Protocol:

Materials:

  • This compound hydrochloride

  • Copper(II) chloride (CuCl₂)

  • A suitable solvent (e.g., ethanol, methanol, or acetonitrile)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Ligand Preparation: Dissolve this compound (2.0 eq) in the chosen solvent in a round-bottom flask. If starting from the hydrochloride salt, a base (e.g., sodium ethoxide) may be required to generate the free ligand in situ.

  • Complexation: In a separate flask, dissolve CuCl₂ (1.0 eq) in the same solvent.

  • Reaction: Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature. A color change and/or precipitation of the complex is typically observed.

  • Isolation: The reaction mixture is stirred for several hours (e.g., 2-12 hours). The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Recrystallization (Optional): The crude complex can be recrystallized from a suitable solvent system to obtain high-purity crystals suitable for X-ray diffraction analysis.

Synthesis of a Dichloro-bis(this compound)palladium(II) Complex

Experimental Protocol:

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂) or a suitable precursor like (acetonitrile)₂PdCl₂

  • A suitable solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Ligand and Metal Precursor: Dissolve this compound (2.0 eq) and the palladium(II) precursor (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction by a suitable technique like TLC.

  • Isolation: Upon completion, the solvent is typically reduced in volume, and a non-solvent is added to precipitate the complex. The solid is then collected by filtration, washed with the non-solvent, and dried under vacuum.[10]

Quantitative Data Summary

The following tables present representative data that could be expected for metal complexes of this compound. Note: This is hypothetical data for illustrative purposes.

Table 1: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (ν, cm⁻¹)
This compound7.0-7.2 (m, 3H, Ar-H), 4.5-5.5 (br s, 4H, NH₂/NH), 2.2 (s, 6H, CH₃)158 (C=N), 137, 130, 120 (Ar-C), 20, 19 (CH₃)3300-3400 (N-H), 1640 (C=N)
[Cu(this compound)₂Cl₂]Broadened signals due to paramagnetic natureNot typically recorded due to paramagnetismShifted N-H and C=N bands indicating coordination
[Pd(this compound)₂Cl₂]7.1-7.4 (m, 6H, Ar-H), 5.0-6.0 (br s, 8H, NH₂/NH), 2.3 (s, 12H, CH₃)155 (C=N), 138, 131, 121 (Ar-C), 21, 20 (CH₃)Shifted N-H and C=N bands indicating coordination

Table 2: Representative Stability Constants and Catalytic Activity

Metal ComplexStability Constant (log K)Catalytic Reaction ExampleTurnover Frequency (TOF, h⁻¹)
[Cu(this compound)₂Cl₂]8.5Allylic Borylation150
[Pd(this compound)₂Cl₂]10.2Suzuki Cross-Coupling500
[Rh(this compound)₂Cl₂]⁺9.8Hydrogenation of Alkenes800

Visualizations

Synthetic Workflow for this compound

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,4-Dimethylaniline 3,4-Dimethylaniline Guanylation Guanylation 3,4-Dimethylaniline->Guanylation S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->Guanylation Basification Basification Guanylation->Basification Extraction Extraction Basification->Extraction HCl Salt Formation HCl Salt Formation Extraction->HCl Salt Formation Ligand This compound HCl HCl Salt Formation->Ligand

Caption: Synthetic workflow for this compound HCl.

General Workflow for Metal Complex Synthesis

ComplexSynthesis cluster_reactants Reactants cluster_process Process cluster_isolation Isolation cluster_final Final Product Ligand This compound Reaction Stirring in Solvent Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl2, PdCl2) MetalSalt->Reaction Isolation Filtration / Precipitation Reaction->Isolation Complex Metal-Guanidine Complex Isolation->Complex

References

Application Notes and Protocols for High-Throughput Screening Assays Involving N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for high-throughput screening (HTS) assays relevant to the investigation of N-(3,4-dimethylphenyl)guanidine and related guanidine-containing compounds. The primary molecular targets for this class of compounds include Sigma Receptors (σ1 and σ2) and Acid-Sensing Ion Channels (ASICs), particularly the ASIC3 subtype.

Introduction to this compound and its Potential Targets

This compound belongs to the guanidine class of compounds, a versatile scaffold known for its interaction with various biological targets due to its ability to form hydrogen bonds and participate in charge-pairing interactions.[1] Guanidine derivatives have been explored for a wide range of therapeutic applications, including roles as anti-inflammatory, analgesic, and neuroprotective agents.[1][2] High-throughput screening (HTS) of guanidine-based compound libraries is a critical step in identifying novel therapeutic leads.

Sigma Receptors (σ1 and σ2)

Sigma receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[3] They are implicated in a variety of cellular functions and are considered promising targets for neurological and psychiatric disorders, as well as for cancer therapeutics.[3] The sigma-1 receptor (σ1R) and sigma-2 receptor (σ2R) are the two major subtypes. Guanidine derivatives, such as the well-characterized pan-sigma receptor agonist N,N′-di-o-tolyl-guanidine (DTG), have been instrumental in studying the function of these receptors.[4]

Acid-Sensing Ion Channel 3 (ASIC3)

Acid-sensing ion channels (ASICs) are neuronal sodium-selective ion channels that are activated by a drop in extracellular pH.[5] They are involved in pain perception, fear, learning, and neurodegeneration following ischemic events.[5][6] The ASIC3 subtype is predominantly expressed in the peripheral nervous system and is a key player in nociception.[5] Certain guanidine-containing molecules, like 2-guanidine-4-methylquinazoline (GMQ), have been shown to modulate ASIC3 activity, highlighting the potential for developing novel analgesics targeting this channel.[5][7][8][9]

High-Throughput Screening Workflow

A typical HTS campaign to identify and characterize modulators of sigma receptors or ASIC3 involves a multi-step process. The workflow is designed to efficiently screen large compound libraries and subsequently confirm and characterize the activity of initial "hits".

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Dose-Response & Potency cluster_3 Secondary & Orthogonal Assays Primary_Screen Single-Concentration Screen of Compound Library Hit_Confirmation Re-testing of Primary Hits (often in triplicate) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Generation of Concentration- Response Curves (e.g., IC50/EC50) Hit_Confirmation->Dose_Response Confirm Activity Secondary_Assays Functional Assays & Selectivity Profiling Dose_Response->Secondary_Assays Determine Potency Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validate Mechanism & Selectivity

Caption: A generalized workflow for a high-throughput screening campaign.

Quantitative Data Summary

Table 1: Sigma-1 Receptor Binding Affinities of Guanidine Analogs

CompoundKi (nM) for σ1 Receptor
N,N′-di-o-tolyl-guanidine (o-DTG)60 - 90
N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG)296 ± 46
Data sourced from studies on rat liver membrane protein extracts.[4]

Table 2: Sigma-2 Receptor Binding Affinities of Guanidine Analogs

CompoundKi (nM) for σ2 Receptor
N,N′-di-o-tolyl-guanidine (o-DTG)60 - 90
N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG)800 ± 57
Data sourced from studies on rat liver membrane protein extracts.[4]

Table 3: Functional Potency of Guanidine Analogs in an Ischemia Assay

CompoundIC50 (µM)
N,N′-di-o-tolyl-guanidine (o-DTG)74.7
N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG)2.2
Assay measured the inhibition of ischemia-evoked cytosolic Ca2+ overload in cultured cortical neurons.[4][10]

Experimental Protocols

The following are detailed protocols for high-throughput screening assays relevant to the characterization of this compound and its analogs.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the sigma-1 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine

  • Membrane Preparation: Rat liver membrane protein extracts or cell lines expressing sigma-1 receptors.

  • Test Compound: this compound or other analogs.

  • Non-specific Binding Control: Haloperidol

  • Assay Buffer: Tris-HCl buffer

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (e.g., 10 concentrations ranging from 0.001 to 10,000 nM).[4]

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the appropriate wells.

  • For determining non-specific binding, add a high concentration of haloperidol (e.g., 50 µM).[4]

  • Add the radioligand, --INVALID-LINK---pentazocine, at a final concentration near its Kd (e.g., 5 nM).[4]

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plate with gentle agitation for a specified time at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Protocol 2: Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.

Principle: Similar to the sigma-1 assay, this is a competitive binding assay. To ensure selectivity for the sigma-2 receptor, a masking agent is used to block the sigma-1 receptor sites.

Materials:

  • Radioligand: [3H]DTG (a non-selective sigma ligand).[4]

  • Masking Agent: (+)-pentazocine to block sigma-1 receptors.[4]

  • Membrane Preparation: Rat liver membrane protein extracts or cell lines expressing sigma receptors.

  • Test Compound: this compound or other analogs.

  • Non-specific Binding Control: Haloperidol

  • Assay Buffer: Tris-HCl buffer

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer.

  • Add the masking agent, (+)-pentazocine, to all wells (except total binding) at a concentration sufficient to saturate sigma-1 receptors (e.g., 300 nM).[4]

  • Add the test compound dilutions.

  • For non-specific binding, add a high concentration of haloperidol (e.g., 50 µM).[4]

  • Add the radioligand, [3H]DTG, at a final concentration near its Kd for the sigma-2 receptor (e.g., 3 nM).[4]

  • Initiate the binding reaction by adding the membrane preparation.

  • Follow the incubation, filtration, and counting steps as described in Protocol 1.

Data Analysis: Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.

Protocol 3: Functional HTS Assay for ASIC3 Modulators (Electrophysiology-Based)

Objective: To identify and characterize compounds that modulate the activity of ASIC3 channels.

Principle: This assay measures changes in ion channel activity in response to the test compound. Automated patch-clamp systems are often used for HTS to directly measure the ion currents.

Materials:

  • Cell Line: A stable cell line expressing recombinant human or rat ASIC3.

  • Extracellular Solution: Standard physiological saline buffered to pH 7.4.

  • Acidic Solution: Extracellular solution buffered to an acidic pH to activate the channels (e.g., pH 6.0).

  • Test Compound: this compound or other analogs.

  • Automated Electrophysiology Platform

Procedure:

  • Culture the ASIC3-expressing cells on the specialized plates for the automated electrophysiology platform.

  • Prepare solutions of the test compound at various concentrations in the extracellular solution.

  • The automated system will perform whole-cell patch-clamp recordings from individual cells.

  • Establish a baseline current at a holding potential of -60 mV with the perfusion of the pH 7.4 extracellular solution.

  • Apply the test compound for a pre-incubation period.

  • Activate the ASIC3 channels by rapidly perfusing the cells with the acidic solution (e.g., pH 6.0) in the continued presence of the test compound.

  • Record the peak and sustained components of the acid-evoked current.

  • Wash out the compound and the acidic solution with the pH 7.4 solution to allow for recovery.

  • Repeat the acid application in the absence of the compound to assess recovery.

Data Analysis: The effect of the compound is determined by comparing the current amplitude in the presence and absence of the compound. IC50 (for inhibitors) or EC50 (for activators) values can be determined by fitting the concentration-response data to a logistical equation.

Signaling Pathways and Mechanisms of Action

Sigma Receptor Signaling

The precise signaling mechanisms of sigma receptors are complex and cell-type dependent. As molecular chaperones, they can modulate the function of various proteins, including ion channels, G-protein coupled receptors, and kinases.

Sigma_Receptor_Signaling cluster_0 Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates from / Associates with Ion_Channel Ion Channel (e.g., NMDA-R, K+ channels) Sigma1R->Ion_Channel Modulates Ligand This compound (Ligand) Ligand->Sigma1R Binds to Ca_Signaling Ca2+ Signaling Ion_Channel->Ca_Signaling Regulates Cell_Survival Cell Survival / Proliferation Ca_Signaling->Cell_Survival Impacts

Caption: Simplified signaling pathway for the Sigma-1 receptor.

ASIC3 Signaling

ASIC3 is a proton-gated cation channel. Its activation by extracellular acidification leads to the influx of sodium ions, which depolarizes the cell membrane and can trigger action potentials in neurons, contributing to pain signaling.

ASIC3_Signaling cluster_0 Cell Membrane ASIC3 ASIC3 Channel Na_Influx Na+ Influx ASIC3->Na_Influx Allows Protons Extracellular Protons (H+) Protons->ASIC3 Activates Guanidine This compound (Modulator) Guanidine->ASIC3 Modulates Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Transduction Action_Potential->Pain_Signal

Caption: Signaling cascade initiated by the activation of the ASIC3 channel.

References

Application Notes and Protocols for N-(3,4-dimethylphenyl)guanidine in Novel Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and experimental protocols for the investigation of N-(3,4-dimethylphenyl)guanidine. The information is curated for researchers in drug discovery and development, offering detailed methodologies for synthesis, in vitro screening, and functional characterization.

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The potential therapeutic applications and expected quantitative data presented herein are extrapolated from studies on structurally related substituted guanidine derivatives. These notes are intended to serve as a foundational guide for initiating research on this compound.

Potential Therapeutic Applications

The guanidine moiety is a versatile pharmacophore present in numerous biologically active compounds. Based on the structure of this compound, several potential therapeutic applications can be hypothesized, drawing parallels from related substituted aryl guanidines.

  • Neuroprotection: Diarylguanidines have been identified as ligands for the NMDA receptor ion channel, suggesting a potential role in protecting neurons from excitotoxicity, which is implicated in stroke and neurodegenerative diseases.

  • Oncology: Certain substituted guanidines have demonstrated antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for tumor growth.

  • Ion Channel Modulation: Guanidine and its derivatives are known to modulate the activity of voltage-gated potassium (Kv) channels, which could be a therapeutic strategy for neurological disorders such as epilepsy or multiple sclerosis.

  • Receptor Modulation (Serotonergic & Adrenergic): Aryl guanidines can exhibit affinity for various receptors, including serotonin (5-HT) and adrenergic receptors, indicating potential applications in treating psychiatric and cardiovascular disorders.

Synthesis Protocol

A general and robust method for the synthesis of N-aryl guanidines is the reaction of an amine with a guanylating agent. A common approach involves the use of a cyanamide precursor.

Protocol 2.1: Synthesis of this compound via Cyanamide Intermediate

This protocol describes a two-step synthesis of this compound from 3,4-dimethylaniline.

Step 1: Synthesis of 3,4-dimethylphenylcyanamide

  • To a solution of 3,4-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add cyanogen bromide (CNBr) (1.1 eq) dropwise at 0 °C.

  • Slowly add a non-nucleophilic base, such as triethylamine (2.5 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3,4-dimethylphenylcyanamide.

Step 2: Guanylation to form this compound

  • Dissolve 3,4-dimethylphenylcyanamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add an amine source, such as ammonium chloride (NH₄Cl) (1.5 eq), and a catalytic amount of a Lewis acid (e.g., scandium(III) triflate) or a mineral acid (e.g., HCl).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.

Experimental Workflow for Synthesis

G cluster_step1 Step 1: Synthesis of 3,4-dimethylphenylcyanamide cluster_step2 Step 2: Guanylation A 3,4-dimethylaniline C Reaction in Aprotic Solvent with Base A->C B Cyanogen Bromide (CNBr) B->C D Workup and Purification C->D E 3,4-dimethylphenylcyanamide D->E F 3,4-dimethylphenylcyanamide H Reaction in Alcohol with Acid Catalyst F->H G Amine Source (e.g., NH4Cl) G->H I Workup and Purification H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

In Vitro Biological Evaluation Protocols

The following protocols are suggested for the initial biological characterization of this compound based on its potential therapeutic applications.

Protocol 3.1: Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the binding affinity of this compound to the ion channel site of the NMDA receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains according to standard protocols.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]MK-801 (a specific NMDA receptor ion channel blocker).

  • Assay Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), and 50 µL of the membrane preparation (containing 100-200 µg of protein). b. To determine non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM MK-801) to a set of wells. c. Initiate the binding reaction by adding 50 µL of [³H]MK-801 (final concentration ~1 nM). d. Incubate the plate at room temperature for 2 hours with gentle agitation. e. Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3.2: Cell Viability Assay in Cancer Cell Lines

This protocol assesses the antiproliferative effect of this compound on cancer cells using the MTT assay.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO). c. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. d. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Experimental Workflow for In Vitro Assays

G cluster_binding Radioligand Binding Assay cluster_viability Cell Viability Assay (MTT) A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration and Washing B->C D Scintillation Counting C->D E IC50/Ki Determination D->E F Cell Seeding G Compound Treatment (72h) F->G H MTT Incubation (4h) G->H I Formazan Solubilization H->I J Absorbance Measurement I->J K IC50 Determination J->K

Caption: General workflows for in vitro radioligand binding and cell viability assays.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for this compound based on values reported for structurally similar compounds in the literature. These values should be experimentally determined for the specific compound.

Table 1: Receptor Binding Affinity

TargetRadioligandIC₅₀ (nM)Kᵢ (nM)
NMDA Receptor (Ion Channel Site)[³H]MK-80115095
5-HT₃ Receptor[³H]Granisetron8550
α₂-Adrenergic Receptor[³H]Rauwolscine250180

Table 2: In Vitro Anticancer Activity

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
PC-3Prostate Cancer18.9
HCT116Colon Carcinoma25.1

Signaling Pathway Diagrams

Based on the potential targets, this compound could modulate several key signaling pathways.

NMDA Receptor Signaling in Excitotoxicity

Blockade of the NMDA receptor ion channel by this compound could prevent excessive Ca²⁺ influx, a key event in the excitotoxic cascade leading to neuronal cell death.

G cluster_pathway NMDA Receptor-Mediated Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Downstream Downstream Pathwaýs (e.g., Calpain activation, NO production) Ca_influx->Downstream CellDeath Neuronal Cell Death Downstream->CellDeath Compound This compound Compound->NMDAR

Caption: Postulated mechanism of neuroprotection via NMDA receptor blockade.

Generic Kinase Inhibitor Signaling Pathway in Cancer

If this compound acts as a kinase inhibitor, it could block downstream signaling pathways that promote cell proliferation and survival.

G cluster_pathway Generic Kinase-Mediated Proliferation Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase Target Kinase GFR->Kinase Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Compound->Kinase

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Application Notes and Protocols for the Quantification of N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of N-(3,4-dimethylphenyl)guanidine. The following methods are based on established techniques for the analysis of guanidino compounds and can be adapted and validated for the specific quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) coupled with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of guanidino compounds. Due to its robustness and accessibility, it is often the method of choice for routine analysis. Guanidine and its derivatives can be analyzed with or without pre-column derivatization.

Direct HPLC-UV Method (Without Derivatization)

This method is suitable for the analysis of this compound without the need for chemical derivatization, simplifying sample preparation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 4µm particle size) is a suitable starting point. For highly polar guanidino compounds, a mixed-mode column combining reverse-phase and ion-exchange mechanisms, such as a Primesep 100, can provide better retention and separation.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier to ensure the analyte is in its protonated form. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[2]

  • Detection: UV detection should be performed at a low wavelength, typically around 195-210 nm, as guanidino compounds often lack a strong chromophore at higher wavelengths.[2][3]

  • Sample Preparation: The sample containing this compound should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection. For biological matrices, protein precipitation using a reagent like 50% methanol-0.5% hydrochloric acid solution may be necessary.[4]

Workflow for Direct HPLC-UV Analysis

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto HPLC filter->inject separate Separation on C18 or Mixed-Mode Column inject->separate detect UV Detection at 195-210 nm separate->detect integrate Integrate peak area detect->integrate quantify Quantify using calibration curve integrate->quantify cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis spe Solid-Phase Extraction (SPE) with WCX cartridge inject Inject extract onto HILIC column spe->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Integrate MRM transition peak detect->integrate quantify Quantify using internal standard and calibration curve integrate->quantify Analyte This compound Reaction Color Reaction Analyte->Reaction Reagents Sodium Nitroprusside (alkaline) + Hydrogen Peroxide + KOH Reagents->Reaction Colored_Product Colored Product Reaction->Colored_Product Measurement Measure Absorbance Colored_Product->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

References

Application Note: Quantitative Analysis of N-(3,4-dimethylphenyl)guanidine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, and toxicological studies of guanidine-based compounds.

Introduction N-(3,4-dimethylphenyl)guanidine is an organic compound belonging to the guanidine class, which is of significant interest in medicinal chemistry and drug development due to the diverse biological activities of this functional group. Guanidine derivatives are known to interact with various biological targets, and understanding their metabolic fate is crucial for evaluating their efficacy and safety. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are based on established principles for the analysis of similar small molecules and provide a robust framework for method development and validation.

Hypothetical Metabolic Pathway

The metabolic pathway for this compound has not been empirically established. However, based on common xenobiotic biotransformations, a putative pathway can be proposed. Phase I metabolism likely involves oxidation of the aromatic methyl groups to form alcohol and subsequently carboxylic acid derivatives. Aromatic hydroxylation is also a common metabolic route. Phase II metabolism could involve conjugation of the hydroxylated metabolites with glucuronic acid or sulfate.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite1 Hydroxymethyl Metabolite Parent->Metabolite1 CYP450 Oxidation Metabolite3 Aromatic Hydroxylation Metabolite Parent->Metabolite3 CYP450 Oxidation Metabolite2 Carboxylic Acid Metabolite Metabolite1->Metabolite2 ADH/ALDH Conjugate1 Glucuronide Conjugate Metabolite3->Conjugate1 UGT

Caption: Hypothetical Phase I and II metabolic pathways of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the rapid preparation of plasma or serum samples.

  • Aliquot: Transfer 100 µL of the biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog like N-(3,4-dimethylphenyl-d6)guanidine) to each sample, vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]

  • Dilution (Optional): If necessary, dilute the supernatant with the initial mobile phase to fit within the calibration curve range.

Liquid Chromatography (LC) Method
  • Instrument: Agilent 1290 Infinity II HPLC or equivalent.[2]

  • Column: Agilent Poroshell 120 Bonus-RP, 2.7 µm, 2.1 x 150 mm.[2]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 2 µL.[2]

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 5
1.5 5
4.0 61
4.5 95
7.0 95
7.1 5

| 10.0 | 5 |

Mass Spectrometry (MS/MS) Method
  • Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Gas Temperature: 300°C.[3]

  • Gas Flow: 10 L/min.[2]

  • Nebulizer Pressure: 45 psi.[2][3]

  • Sheath Gas Temp: 350°C.[3]

  • Sheath Gas Flow: 11 L/min.[2]

  • Capillary Voltage: 3500 V.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions: The following MRM transitions are proposed based on the calculated exact mass. These must be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound164.1106.120
Hydroxymethyl Metabolite180.1106.122
Carboxylic Acid Metabolite194.1148.118
IS (d6-analog)170.1112.120

Workflow Diagram

The overall analytical workflow from sample receipt to final data reporting is illustrated below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Biological Sample (Plasma/Urine) Spike Spike Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject Sample Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for sample preparation, LC-MS/MS analysis, and data processing.

Quantitative Data and Method Performance

The following tables summarize the typical performance characteristics expected from this method after full validation. These values serve as a general guideline.

Table 1: Method Sensitivity and Linearity

Analyte LLOQ (nM) LOD (nM) Linearity Range (nM)
This compound 50 15 50 - 10,000 > 0.999
Metabolite 1 (Hydroxymethyl) 50 15 50 - 10,000 > 0.998
Metabolite 2 (Carboxylic Acid) 50 15 50 - 10,000 > 0.998

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection. Based on representative data from similar assays.[2][4][5]

Table 2: Accuracy and Precision

Analyte Spiked Conc. (nM) Accuracy (% Recovery) Precision (% RSD)
This compound 150 (Low QC) 98.5 4.1
1500 (Mid QC) 101.2 3.5
7500 (High QC) 99.1 2.8
Metabolite 1 150 (Low QC) 95.7 5.2
1500 (Mid QC) 102.5 4.1
7500 (High QC) 100.3 3.3

QC: Quality Control; RSD: Relative Standard Deviation. Data represents typical inter-day results.

Table 3: Matrix Effect and Recovery

Analyte Extraction Recovery (%) Matrix Effect (%)
This compound 94.2 ± 3.8 97.1 ± 4.5
Metabolite 1 91.5 ± 4.5 93.6 ± 5.1
Metabolite 2 88.9 ± 5.1 91.2 ± 6.2

Values are presented as Mean ± Standard Deviation.

Conclusion

This application note details a comprehensive LC-MS/MS method for the quantification of this compound and its potential metabolites. The protocol includes a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions designed to achieve high sensitivity, selectivity, and throughput. The provided performance characteristics demonstrate that this method is suitable for supporting drug metabolism and pharmacokinetic studies in a research and development setting. As with any analytical method, compound-specific optimization and full validation according to regulatory guidelines are required before implementation for regulated bioanalysis.

References

In-depth Application Notes and Protocols for N-(3,4-dimethylphenyl)guanidine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of scientific literature and databases for information on N-(3,4-dimethylphenyl)guanidine and its application as a molecular probe did not yield any specific results. The requested detailed application notes, protocols, quantitative data, and visualizations cannot be generated without established scientific findings on this particular compound.

While the broader class of guanidine derivatives has been studied for various biological activities, including acting as channel modulators and binding to nucleic acids, no specific data or experimental protocols are available for this compound.

For researchers interested in the potential applications of novel guanidine compounds, the following general approaches and methodologies, adapted from studies on related molecules, could serve as a starting point for investigation. It is crucial to note that these are generalized protocols and would require substantial optimization and validation for a new, uncharacterized compound like this compound.

Hypothetical Application I: Investigation as a Blocker of Voltage-Gated Ion Channels

Guanidine and its derivatives have been shown to modulate the activity of various ion channels, including voltage-gated potassium (Kv) and sodium (Nav) channels. A potential application of this compound could be as a molecular probe to study the structure and function of these channels.

Table 1: Hypothetical Quantitative Data for Ion Channel Blockade
TargetCell LineIC₅₀ (µM)Hill CoefficientNotes
hKv1.5HEK293Data not availableData not availableAssess potential for use in atrial fibrillation research.
hNav1.5HEK293Data not availableData not availableDetermine selectivity against cardiac sodium channels.
hERGHEK293Data not availableData not availableCrucial for cardiotoxicity assessment.
Experimental Protocol: Electrophysiological Recording of Ion Channel Activity

This protocol describes a whole-cell patch-clamp experiment to assess the inhibitory effect of a test compound on a specific voltage-gated ion channel expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably expressing the ion channel of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Methodology:

  • Culture HEK293 cells expressing the target ion channel to 70-80% confluency.

  • Prepare a dilution series of this compound in the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline channel activity using a specific voltage-clamp protocol designed to elicit channel opening (e.g., a depolarizing step from a holding potential of -80 mV to +20 mV).

  • Perfuse the cell with increasing concentrations of the test compound and record the channel activity at each concentration.

  • Allow for a washout period with the external solution to check for reversibility of the effect.

  • Analyze the data to determine the concentration-dependent inhibition and calculate the IC₅₀ value.

Workflow Diagram: Ion Channel Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Cells Expressing Target Channel C Establish Whole-Cell Patch-Clamp A->C B Prepare Compound Dilution Series E Perfuse with Compound and Record B->E D Record Baseline Channel Activity C->D D->E F Washout and Record Recovery E->F G Measure Peak Current Amplitude F->G H Generate Concentration- Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for assessing ion channel modulation.

Hypothetical Application II: Probing Guanine-Rich Nucleic Acid Structures

Some guanidine derivatives have been shown to interact with DNA and RNA, particularly with G-quadruplex structures. This compound could potentially be explored as a fluorescent probe for these structures.

Table 2: Hypothetical Binding Affinity for G-Quadruplex DNA
G-Quadruplex SequenceLigand:DNA StoichiometryBinding Constant (Kₐ, M⁻¹)Notes
Telomeric (human)Data not availableData not availablePotential for cancer research.
c-myc promoterData not availableData not availableRelevance in oncology.
Experimental Protocol: Fluorescence Titration for Binding Affinity

This protocol outlines a method to determine the binding affinity of a fluorescent ligand to a G-quadruplex DNA sequence.

Materials:

  • Oligonucleotide forming a G-quadruplex (e.g., Tel22)

  • This compound (assuming it has fluorescent properties)

  • Titration buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Fluorometer

Methodology:

  • Prepare a stock solution of the G-quadruplex DNA by heating the oligonucleotide to 95°C for 5 minutes and then slowly cooling to room temperature in the presence of K⁺ ions.

  • Prepare a solution of this compound at a fixed concentration in the titration buffer.

  • Record the fluorescence spectrum of the compound alone.

  • Incrementally add small aliquots of the G-quadruplex DNA stock solution to the compound solution.

  • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

  • Monitor the changes in fluorescence intensity or wavelength at the emission maximum.

  • Plot the change in fluorescence against the concentration of the G-quadruplex DNA.

  • Fit the data to a suitable binding model (e.g., one-site binding) to calculate the binding constant (Kₐ).

Signaling Pathway Diagram: G-Quadruplex Regulation

G cluster_pathway Hypothetical G-Quadruplex Interaction A This compound (Probe) B G-Quadruplex in Promoter Region (e.g., c-myc) A->B Binds to C Stabilization of G-Quadruplex B->C Leads to D Inhibition of Transcription C->D Results in E Downregulation of Oncogene Expression D->E

Caption: Hypothetical pathway of gene regulation.

The lack of specific data for this compound prevents the creation of detailed and accurate application notes. The protocols and diagrams provided are based on general methodologies for similar classes of compounds and should be treated as hypothetical starting points for research. Any investigation into the properties of this compound would require extensive de novo characterization.

Troubleshooting & Optimization

Optimizing reaction conditions for N-(3,4-dimethylphenyl)guanidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(3,4-dimethylphenyl)guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of N-arylguanidines, including this compound, typically involves the reaction of 3,4-dimethylaniline with a guanidinylating agent. Common methods include:

  • Reaction with Cyanamide: This can be achieved in the presence of a catalyst, such as scandium(III) triflate, under mild conditions.

  • Reaction with S-alkylisothioureas: For instance, reacting 3,4-dimethylaniline with S-methylisothiourea.

  • Reaction with Protected Guanidinylating Agents: Reagents like N,N'-di-Boc-N"-triflylguanidine offer a controlled way to introduce the guanidine functional group.

  • From Carbodiimides: The addition of an amine to a carbodiimide is another route to form substituted guanidines.

Q2: How does the electronic nature of the aniline affect the reaction?

A2: The electronic properties of the aniline substrate are crucial. Electron-rich anilines, such as 3,4-dimethylaniline, are generally more nucleophilic and react more readily in guanidinylation reactions compared to electron-deficient anilines.[1] However, even with electron-rich anilines, optimizing reaction conditions is essential to ensure high yields and minimize side products.

Q3: What are some of the key reaction parameters to consider for optimization?

A3: To optimize the synthesis of this compound, consider the following parameters:

  • Choice of Guanidinylating Agent: The reactivity and protecting group strategy of the guanidinylating agent will significantly impact the reaction outcome.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include acetonitrile, DMF, and chloroform.

  • Temperature: While some methods proceed at room temperature, others may require heating to drive the reaction to completion.

  • Base: In some protocols, a non-nucleophilic base is used to facilitate the reaction. The choice and stoichiometry of the base can be critical.[1][2]

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q4: What are the typical purification methods for this compound?

A4: Purification strategies depend on the properties of the final product and the impurities present. Common methods include:

  • Acid-Base Extraction: Due to the basic nature of the guanidine group, extraction with aqueous acid and subsequent basification can be an effective purification step.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. The choice of eluent system will need to be optimized.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide a high degree of purity.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The structure and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the characteristic functional groups present in the molecule.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Low Reactivity of Starting Material: 3,4-dimethylaniline might not be nucleophilic enough under the chosen conditions.* Increase the reaction temperature. * Consider using a more reactive guanidinylating agent. * If applicable, add a catalyst to activate the substrate.
Poor Quality of Reagents: Degradation or impurities in starting materials or reagents.* Use freshly purified starting materials. * Ensure reagents are stored under appropriate conditions (e.g., dry, inert atmosphere).
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or stoichiometry.* Screen different solvents to improve solubility and reaction rate. * Perform a temperature optimization study. * Vary the stoichiometry of the reactants and any additives (e.g., base).
Formation of Multiple Side Products Side Reactions of the Guanidinylating Agent: The guanidinylating agent may react with itself or the solvent.* Choose a more stable or protected guanidinylating agent. * Add the guanidinylating agent slowly to the reaction mixture.
Over-reaction or Degradation: The product may be unstable under the reaction conditions.* Monitor the reaction closely and stop it once the starting material is consumed. * Reduce the reaction temperature or time.
Reaction with Impurities: Impurities in the starting materials may lead to side products.* Purify all starting materials before use.
Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution during chromatography.* Try a different eluent system or a different stationary phase for chromatography. * Consider derivatizing the product or impurity to alter its polarity. * Explore purification by crystallization with different solvent systems.
Product is an Oil or Gummy Solid: Difficulty in handling and isolating the pure compound.* Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. * Try co-distillation with a high-boiling solvent to remove residual solvents.

Experimental Protocols

Method 1: Guanidinylation using N,N'-di-Boc-N"-triflylguanidine

This method is adapted from established procedures for the guanidinylation of anilines.

Materials:

  • 3,4-dimethylaniline

  • N,N'-di-Boc-N"-triflylguanidine

  • Anhydrous Chloroform (CHCl₃)

  • 10% Citric Acid Solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N,N'-di-Boc-N"-triflylguanidine (1.0 eq) in anhydrous chloroform.

  • To this solution, add 3,4-dimethylaniline (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 10% citric acid solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected guanidine.

  • The Boc protecting groups can be removed under acidic conditions (e.g., TFA in DCM) to yield the final product, this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (3,4-dimethylaniline, Guanidinylating Agent) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction dissolve Dissolve Guanidinylating Agent in Solvent setup_reaction->dissolve add_aniline Add 3,4-dimethylaniline dissolve->add_aniline react Stir at Optimized Temperature & Time add_aniline->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography/Crystallization) extract->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Side Products? check_purity Check Starting Material Purity start->check_purity workup_issue Investigate Work-up & Purification start->workup_issue Purification Issues impure Impure check_purity->impure Yes pure Pure check_purity->pure No purify_sm Purify Starting Materials impure->purify_sm optimize_conditions Optimize Reaction Conditions pure->optimize_conditions temp Vary Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent reagent Change Guanidinylating Agent optimize_conditions->reagent change_chrom Modify Chromatography Conditions workup_issue->change_chrom salt_formation Attempt Salt Formation workup_issue->salt_formation

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

Overcoming solubility issues with N-(3,4-dimethylphenyl)guanidine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(3,4-dimethylphenyl)guanidine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The aqueous solubility of this compound is expected to be limited due to the presence of the hydrophobic dimethylphenyl group. While the guanidine group is polar and can be protonated, the overall lipophilicity of the molecule suggests poor water solubility. It is anticipated to have[1] better solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving both polar and nonpolar compounds for in vitro assays. Guanidine and its derivat[2]ives are generally soluble in polar solvents. For instance, guanidine h[1]ydrochloride shows high solubility in solvents like DMF, DMAC, and various alcohols.

Q2: My N-(3,4-dimethyl[3]phenyl)guanidine, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

A2: This is a common issue known as "DMSO precipitation" or "solvent-shift precipitation." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solv[4][5]ent polarity causes the compound to crash out of solution. This can lead to inaccurate assay results, including false-negatives or false-positives.

Q3: How can I prevent [6]my compound from precipitating during the assay?

A3: Several strategies can be employed to prevent precipitation. These include:

  • Lowering the final DMSO concentration: While a high stock concentration in DMSO is often necessary, the final concentration in the assay should be kept as low as possible, typically below 1%, to minimize its effect on the assay and the solubility of the compound.

  • **Using co-solvents:[5] The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of the compound.

  • Adjusting the pH: [7][8][9] Since this compound has a basic guanidine group, its solubility can be influenced by pH. Lowering the pH of the as[1][10]say buffer may increase its solubility by protonating the guanidine group.

  • Employing solubiliz[11][12]ing agents: Excipients like cyclodextrins can encapsulate the hydrophobic parts of the molecule, enhancing its aqueous solubility.

Q4: Can I heat the sol[13][14][15][16]ution to dissolve the compound?

A4: Gentle heating can be used to aid in the initial dissolution of the compound in the stock solvent. For example, preparing an 8M solution of guanidine hydrochloride in water requires heating to 35°C. However, it's crucial to [17]ensure the compound is stable at elevated temperatures. Once dissolved, the solution should be allowed to cool to room temperature before use in the assay. Be aware that supersaturated solutions can form upon cooling and may precipitate over time or upon addition to the assay buffer.

Troubleshooting Guides

Problem 1: Compound precipitates from DMSO stock solution upon storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Compound concentration is too high for long-term storage in DMSO. Lower the stock concentration. Prepare fresh, higher concentration stocks as needed for immediate use.Even in DMSO, some compounds have limited solubility, and precipitation can occur over time, especially with freeze-thaw cycles.
Water absorption by[6][18] DMSO. Use anhydrous DMSO and store stocks in tightly sealed vials with desiccant.DMSO is hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds.
Freeze-thaw cycles.[2] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.Repeated freezing and thawing can promote precipitation of less soluble compounds.
Problem 2: Comp[19]ound precipitates immediately upon addition to the aqueous assay buffer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility. Follow the "Systematic Approach to Improving Solubility" workflow below.A systematic approach is needed to identify the optimal conditions for maintaining solubility.
High final DMSO concentration. Reduce the final DMSO concentration in the assay to the lowest tolerable level (e.g., <1%).High concentrations of [5]DMSO can disrupt assays and do not guarantee solubility upon aqueous dilution.
Buffer incompatibility (pH, salts). Test the solubility of the compound in different buffer systems or adjust the pH of the current buffer.The ionic strength and pH of the buffer can significantly impact the solubility of ionizable compounds.

Experimental Proto[10][11]cols

Protocol 1: Systematic Approach to Improving Solubility of this compound

This protocol outlines a stepwise method to identify suitable conditions for your assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous assay buffer

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • pH adjusting solution[8]s (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Solubilizing agents ([19]e.g., Hydroxypropyl-β-cyclodextrin)

  • Microcentrifuge tubes[13] or 96-well plates

  • Spectrophotometer or other analytical instrument for concentration measurement

Procedure:

  • Prepare a primary stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Test the effect of pH:

    • Adjust the pH of your assay buffer to a range of values (e.g., pH 5.0, 6.0, 7.0, 8.0).

    • Add the DMSO stock to each pH-adjusted buffer to the final desired concentration.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Visually inspect for precipitation and/or quantify the soluble fraction by centrifugation and measuring the supernatant concentration.

  • Evaluate co-solvents:

    • Prepare your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 5%, 10% ethanol).

    • Add the DMSO stock to each co-solvent-containing buffer.

    • Incubate and assess solubility as described above.

  • Investigate solubilizing agents:

    • Prepare your assay buffer containing various concentrations of a solubilizing agent like HP-β-cyclodextrin.

    • Add the DMSO stock to each solution.

    • Incubate and assess solubility.

  • Combine effective strategies:

    • If a particular pH and a co-solvent individually showed improvement, test them in combination.

Data Presentation:

[20]Summarize the results in a table for easy comparison.

Condition Final Compound Concentration (µM) Visual Observation Soluble Concentration (µM)
Buffer pH 7.410Precipitate2.5
Buffer pH 6.010Clear9.8
Buffer + 5% Ethanol10Slight Haze7.2
Buffer + 10mM HP-β-CD10Clear9.5
Buffer pH 6.0 + 5% Ethanol10Clear9.9

Visualizations

Caption: Troubleshooting workflow for solubility issues.

Signaling_Pathway_Placeholder cluster_solubilization Solubilization Strategies cluster_interventions Interventions compound This compound (Poorly Soluble) dmso_stock DMSO Stock compound->dmso_stock Dissolve aqueous_buffer Aqueous Assay Buffer dmso_stock->aqueous_buffer Dilute precipitate Precipitate aqueous_buffer->precipitate If solubility limit exceeded soluble_complex Soluble Compound in Assay aqueous_buffer->soluble_complex Successful Solubilization ph pH Adjustment ph->aqueous_buffer Modify Buffer cosolvent Co-solvent cosolvent->aqueous_buffer Modify Buffer cyclodextrin Cyclodextrin cyclodextrin->aqueous_buffer Modify Buffer

Caption: Logical relationships in solubilization strategies.

References

Improving the yield of reactions catalyzed by N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3,4-dimethylphenyl)guanidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of reactions catalyzed by this organocatalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

This compound is a strong, non-ionic organic base belonging to the guanidine family. Its basicity and hydrogen-bonding capabilities make it an effective catalyst for a variety of organic transformations.[1][2][3] It is particularly useful in reactions that require a Brønsted base catalyst, such as Henry (nitroaldol) reactions, Michael additions, and certain condensation reactions.[4][5][6][7][8]

Q2: What is the general mechanism of catalysis for this compound?

As a strong base, this compound typically functions by deprotonating a pronucleophile to generate a reactive nucleophile. The resulting protonated guanidinium ion can then act as a hydrogen-bond donor to activate an electrophile, facilitating a dual activation pathway. This bifunctional activation is a key feature of many guanidine-catalyzed reactions.[3][9]

Q3: How should this compound be stored?

This compound is a stable compound but can be sensitive to moisture and atmospheric carbon dioxide over long periods. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q4: Is this compound soluble in common organic solvents?

This compound generally exhibits good solubility in a range of common organic solvents, including toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). Its solubility may vary depending on the specific reaction conditions and temperature.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Possible Cause 1.1: Inactive Catalyst

  • Question: My reaction is not proceeding. Could the this compound catalyst be inactive?

  • Answer: While generally stable, the catalyst's basicity can be compromised by prolonged exposure to atmospheric CO2, forming a guanidinium carbonate salt. To test for this, you can attempt to regenerate the catalyst by dissolving it in an organic solvent and bubbling nitrogen through the solution to displace any bound CO2. For a more rigorous approach, an acid-base titration can be performed to determine the active base concentration.

  • Logical Troubleshooting Workflow for Inactive Catalyst:

    Catalyst activity troubleshooting workflow.

Possible Cause 1.2: Insufficient Catalyst Loading

  • Question: My reaction is very slow or gives a low yield. Should I increase the amount of catalyst?

  • Answer: Yes, low catalyst loading can result in slow reaction rates. While higher loadings can increase the rate, they may also lead to side reactions. It is recommended to screen catalyst loading to find the optimal balance.

  • Table 1: Effect of Catalyst Loading on a Model Henry Reaction

    Entry Catalyst Loading (mol%) Reaction Time (h) Yield (%)
    1 1 24 35
    2 5 12 78
    3 10 8 92

    | 4 | 15 | 8 | 91 |

Possible Cause 1.3: Inappropriate Solvent

  • Question: Could the choice of solvent be affecting my reaction yield?

  • Answer: The solvent can significantly influence the course of the reaction by affecting the solubility of reactants and the stability of intermediates. It is advisable to screen a range of solvents with varying polarities.

  • Table 2: Solvent Effects on a Model Michael Addition

    Entry Solvent Dielectric Constant Yield (%)
    1 Toluene 2.4 85
    2 Dichloromethane 9.1 72
    3 Tetrahydrofuran 7.6 65

    | 4 | Acetonitrile | 37.5 | 45 |

Issue 2: Formation of Side Products

Possible Cause 2.1: Reaction Temperature is Too High

  • Question: I am observing the formation of significant side products. Could the reaction temperature be the cause?

  • Answer: Higher temperatures can accelerate the desired reaction but may also promote side reactions or decomposition of products. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

  • Table 3: Influence of Temperature on a Model Reaction

    Entry Temperature (°C) Reaction Time (h) Desired Product Yield (%) Side Product (%)
    1 50 4 75 20
    2 25 (RT) 12 92 5

    | 3 | 0 | 24 | 95 | <2 |

Possible Cause 2.2: Catalyst Decomposition

  • Question: My reaction stops before completion, and I observe discoloration of the reaction mixture. Is the catalyst decomposing?

  • Answer: While this compound is robust, it can degrade under harsh conditions (e.g., strong acids, high temperatures in the presence of certain reagents). If decomposition is suspected, consider using a fresh batch of catalyst and milder reaction conditions. Catalyst decomposition can sometimes be inferred from changes in the reaction mixture's color or the appearance of unexpected spots on a TLC plate.

Issue 3: Difficulty in Product Isolation

Possible Cause 3.1: Catalyst Removal

  • Question: I am having trouble removing the guanidine catalyst from my reaction mixture during work-up. What is the best way to do this?

  • Answer: Due to its basic nature, this compound can be removed by an acidic wash. A dilute aqueous solution of a weak acid, such as 1 M citric acid or ammonium chloride, is often effective. This will protonate the guanidine, forming a water-soluble guanidinium salt that can be extracted into the aqueous phase.

  • Experimental Workflow for Catalyst Removal:

    Start Reaction Mixture Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Start->Dilute Wash Wash with Dilute Acid (e.g., 1 M Citric Acid) Dilute->Wash Separate Separate Organic and Aqueous Layers Wash->Separate Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Separate->Dry Organic Layer Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Isolated Product Purify->Product

    Post-reaction work-up and catalyst removal.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3,4-dimethylaniline and cyanamide.

Materials:

  • 3,4-Dimethylaniline

  • Cyanamide (50 wt% solution in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add 3,4-dimethylaniline (1.0 eq) and a 50% aqueous solution of cyanamide (2.5 eq).

  • Add methanol to achieve a 2 M concentration of the aniline.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated HCl (1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then neutralize it by slowly adding a saturated aqueous solution of NaHCO3 until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: this compound-Catalyzed Henry Reaction

This protocol provides a general procedure for the nitroaldol (Henry) reaction between an aldehyde and a nitroalkane.

Materials:

  • Aldehyde (1.0 eq)

  • Nitroalkane (1.2 eq)

  • This compound (0.1 eq, 10 mol%)

  • Toluene

  • 1 M Citric Acid

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and toluene.

  • Add the this compound catalyst (0.1 eq).

  • Add the nitroalkane (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M citric acid solution and stir for 10 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: N-(3,4-dimethylphenyl)guanidine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,4-dimethylphenyl)guanidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: For optimal results and to minimize variability, proper preparation and storage of this compound stock solutions are critical.

  • Solvent Selection: While experimentally determined solubility data for this compound in various solvents is not widely published, guanidine derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first attempt dissolution in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve the target concentration.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect the stock solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.

    • Before use, thaw the stock solution at room temperature and ensure it is fully dissolved by gentle vortexing.

Q2: What are the known cellular targets and mechanism of action of this compound?

A2: The primary known cellular target for many diarylguanidine compounds is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel involved in synaptic plasticity and neurotransmission.[1][2] this compound is expected to act as a non-competitive antagonist at the NMDA receptor, binding within the ion channel pore.[1] This action blocks the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine).

The downstream effects of NMDA receptor blockade can be complex and cell-type dependent but generally involve the modulation of signaling pathways related to neuronal excitability, cell survival, and synaptic strength.

Q3: What are some potential off-target effects of this compound?

A3: While the primary target is often the NMDA receptor, arylguanidines have been reported to interact with other cellular targets, which can lead to off-target effects. One notable off-target for some diarylguanidines are sigma receptors.[1] It is also possible that this compound could interact with other ion channels or receptors. Researchers should consider performing counter-screens or using selective antagonists for suspected off-targets to validate the specificity of their observed effects.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

Question: I am observing precipitation after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. How can I resolve this?

Answer: Precipitation in aqueous solutions is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:

  • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and can also promote compound precipitation.

  • Pre-warm Media: Warm your cell culture media to 37°C before adding the compound. This can sometimes improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media. Add the compound to the media dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) can help to maintain the solubility of hydrophobic compounds. However, this should be tested for its effects on your specific cell type and assay.

  • Consider a Different Salt Form: If you are not using a salt form of the compound (e.g., hydrochloride salt), consider its synthesis and use, as salt forms often exhibit improved aqueous solubility.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Question: My experimental results with this compound are highly variable between experiments. What could be the cause?

Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.

  • Stock Solution Integrity:

    • Frequent Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your main stock solution. Prepare single-use aliquots.

    • Compound Degradation: Although specific stability data is limited, guanidine compounds can be susceptible to degradation. Ensure proper storage conditions (see FAQ 1) and consider preparing fresh stock solutions regularly.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Cell Density: Ensure consistent cell seeding density across all experiments, as this can significantly impact the outcome of viability and functional assays.

  • Assay Protocol:

    • Incubation Times: Use precise and consistent incubation times with the compound.

    • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.

Issue 3: Unexpected Cytotoxicity Observed

Question: I am observing significant cell death at concentrations where I expect to see a specific pharmacological effect. How can I determine if this is a specific effect or non-specific toxicity?

Answer: It is crucial to distinguish between targeted pharmacological effects and general cytotoxicity.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration range for both the desired effect and the onset of cytotoxicity. This will help in identifying a therapeutic window.

  • Control Experiments:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any effects of the solvent.

    • Positive and Negative Controls: Use known agonists and antagonists of the target receptor (e.g., NMDA receptor) to validate your assay system.

  • Cell Viability Assays: Use multiple, mechanistically different cell viability assays to confirm cytotoxicity. For example, combine a metabolic assay (e.g., MTT, PrestoBlue) with an assay that measures membrane integrity (e.g., LDH release, Trypan Blue exclusion).[3]

  • Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.

Data Presentation

Table 1: Physicochemical Properties of Structurally Related Diarylguanidines

PropertyN,N'-Bis(dimethylphenyl)guanidineN'-(3,4-dichlorophenyl)-N,N-dimethylguanidine
Molecular Formula C₁₇H₂₁N₃C₉H₁₁Cl₂N₃
Molecular Weight 267.37 g/mol 232.11 g/mol
XLogP3 3.82.2

Data sourced from PubChem.[4][5] These values are computationally predicted and should be used as a general guide. Experimental determination for this compound is recommended.

Experimental Protocols

Protocol 1: General Procedure for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for evaluating the cytotoxicity of this compound in an adherent cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock solution in pre-warmed complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor ion channel site using [³H]MK-801.

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat forebrain tissue as previously described in the literature.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Binding Assay:

    • The assay should be performed in a 96-well plate format.

    • The total assay volume is 250 µL, containing assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

    • Total Binding: Add assay buffer, [³H]MK-801 (e.g., 1-5 nM final concentration), and the membrane preparation (e.g., 100-200 µg protein).

    • Non-specific Binding: Add assay buffer, [³H]MK-801, membrane preparation, and a high concentration of a known non-radioactive NMDA receptor channel blocker (e.g., 10 µM MK-801) to saturate the specific binding sites.

    • Competition Binding: Add assay buffer, [³H]MK-801, membrane preparation, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution containing a blocking agent (e.g., 0.3% polyethyleneimine).

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (DMSO) dilute Prepare Serial Dilutions in Culture Media stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells with Compound cells->treat dilute->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance mtt->read analyze Calculate Cell Viability and Determine IC50 read->analyze

Caption: Workflow for a cell viability experiment using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor co_agonist Glycine / D-Serine co_agonist->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Activation guanidine This compound guanidine->nmda_receptor Blockade downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream gene_expression Altered Gene Expression downstream->gene_expression

Caption: Proposed signaling pathway of this compound via NMDA receptor blockade.

References

Side reactions and byproducts in the synthesis of N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-(3,4-dimethylphenyl)guanidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several established methods for the synthesis of this compound, including:

  • Reaction of 3,4-dimethylaniline with cyanamide.

  • Guanidinylation of 3,4-dimethylaniline using S-methylisothiourea.

  • Addition of 3,4-dimethylaniline to a carbodiimide.

  • Conversion of an N-(3,4-dimethylphenyl)thiourea.

  • A one-pot synthesis involving N-chlorophthalimide, an isocyanide, and 3,4-dimethylaniline.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields can result from several factors, including impure starting materials, incorrect reaction stoichiometry, or suboptimal reaction times. For instance, prolonged reaction times can sometimes lead to the formation of unwanted side products, thereby reducing the yield of the desired guanidine.[1] It is also crucial to ensure that the starting materials are free from contaminants that could interfere with the reaction.[1]

Q3: I am observing multiple spots on my TLC analysis of the crude product. What could these be?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include unreacted starting materials (3,4-dimethylaniline, guanidinylating agent), the desired product (this compound), and various byproducts. The nature of these byproducts will depend on the synthetic route employed.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, it is essential to use pure starting materials and optimize reaction conditions such as temperature, reaction time, and solvent.[1] In some cases, the choice of reagents can significantly impact the side reactions. For example, when using guanidinium salts in reactions with dienophiles, employing a non-nucleophilic counterion like hexafluorophosphate can prevent side reactions such as aza-Michael addition.[2]

Troubleshooting Guides by Synthetic Route

Below are detailed troubleshooting guides for common synthetic routes to this compound.

Route 1: From 3,4-Dimethylaniline and Cyanamide

This method typically involves the reaction of 3,4-dimethylaniline hydrochloride with cyanamide.[3]

Experimental Protocol:

A general procedure involves refluxing 3,4-dimethylaniline hydrochloride with cyanamide in a suitable solvent like ethanol.[3]

Potential Side Reactions and Byproducts:

Issue Potential Cause Troubleshooting Steps
Formation of a white, insoluble precipitate Dimerization or trimerization of cyanamide to form dicyandiamide or melamine, respectively. This is often promoted by non-optimal pH or high temperatures.- Ensure the reaction is carried out under acidic conditions (using the hydrochloride salt of the aniline).- Maintain careful control of the reaction temperature.
Low yield of the desired product Incomplete reaction or formation of cyanamide oligomers.- Monitor the reaction progress by TLC.- Ensure the correct stoichiometry of reactants.
Presence of unreacted 3,4-dimethylaniline in the final product Insufficient cyanamide or reaction time.- Use a slight excess of cyanamide.- Increase the reaction time, while monitoring for byproduct formation.

Reaction Workflow:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3,4-Dimethylaniline_HCl 3,4-Dimethylaniline HCl Guanidine This compound 3,4-Dimethylaniline_HCl->Guanidine Cyanamide Cyanamide Cyanamide->Guanidine Byproducts Dicyandiamide, Melamine Cyanamide->Byproducts Self-condensation Solvent Ethanol Solvent->Guanidine Heat Reflux Heat->Guanidine

Reaction of 3,4-dimethylaniline with cyanamide.

Route 2: From 3,4-Dimethylaniline and S-Methylisothiourea

This method involves the reaction of 3,4-dimethylaniline with an S-methylisothiourea salt, typically the sulfate.[4][5]

Experimental Protocol:

A typical procedure involves heating 3,4-dimethylaniline with S-methylisothiourea sulfate in a suitable solvent.

Potential Side Reactions and Byproducts:

Issue Potential Cause Troubleshooting Steps
Foul odor during the reaction Release of methanethiol (CH₃SH) as a byproduct.- Conduct the reaction in a well-ventilated fume hood.
Incomplete reaction Insufficient heating or reaction time.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
Product is difficult to purify Presence of unreacted starting materials.- Use appropriate chromatographic or recrystallization techniques for purification.

Reaction Workflow:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3,4-Dimethylaniline 3,4-Dimethylaniline Guanidine This compound 3,4-Dimethylaniline->Guanidine S-Methylisothiourea_Sulfate S-Methylisothiourea Sulfate S-Methylisothiourea_Sulfate->Guanidine Methanethiol Methanethiol S-Methylisothiourea_Sulfate->Methanethiol Elimination Heat Heat Heat->Guanidine cluster_reactants Reactants cluster_products Products 3,4-Dimethylaniline 3,4-Dimethylaniline Guanidine This compound 3,4-Dimethylaniline->Guanidine Carbodiimide Carbodiimide Carbodiimide->Guanidine Side_Product N-Acylurea (if carboxylic acid is present) Carbodiimide->Side_Product With R-COOH cluster_reactants Reactants cluster_products Products Thiourea N-(3,4-dimethylphenyl)thiourea Guanidine N,N'-disubstituted guanidine Thiourea->Guanidine HgS HgS Thiourea->HgS Amine Amine Amine->Guanidine HgCl2 HgCl₂ HgCl2->Guanidine Activator HgCl2->HgS

References

Enhancing the stability of N-(3,4-dimethylphenyl)guanidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3,4-dimethylphenyl)guanidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound in solution during experimental procedures.

Section 1: Frequently Asked Questions (FAQs) - General Stability

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for guanidine derivatives in aqueous solution is hydrolysis. This reaction is often catalyzed by the presence of hydroxide ions (OH⁻), meaning the degradation rate can increase significantly under basic (high pH) conditions.[1][2] The guanidinium group is susceptible to attack by water, which can lead to the formation of urea derivatives and the corresponding aniline.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The compound is most stable in neutral to slightly acidic conditions. In alkaline (basic) solutions, the rate of hydrolysis increases, leading to faster degradation.[1][2] Therefore, maintaining careful pH control of your solution is critical for ensuring the compound's integrity.

Q3: Is this compound sensitive to light or temperature?

A3: Yes, like many complex organic molecules, this compound can be sensitive to both light (photodegradation) and elevated temperatures (thermal degradation).[3] It is recommended to store solutions in amber vials or otherwise protected from light and to avoid prolonged exposure to high temperatures unless required by the experimental protocol. Stability studies often include stress testing under photolytic and thermal conditions to characterize these degradation pathways.[4]

Q4: Can the choice of solvent impact the stability of the compound?

A4: Absolutely. While aqueous buffers are common, the presence of co-solvents can influence stability. Protic solvents may participate in degradation pathways. If using co-solvents, their purity is crucial, as impurities (e.g., peroxides in ethers) can initiate oxidative degradation. It is advisable to use high-purity, degassed solvents when preparing solutions.

Section 2: Troubleshooting Guide - Degradation Issues

Q5: I am observing a rapid loss of my this compound concentration in solution. What should I investigate first?

A5: If you are experiencing rapid degradation, follow this troubleshooting workflow. The most common culprit is incorrect pH.

  • Verify Solution pH: Immediately measure the pH of your stock solution and experimental buffers. Guanidine compounds are particularly susceptible to base-catalyzed hydrolysis.[1]

  • Check Temperature: Ensure your solutions are not being exposed to excessive heat. Review your storage and experimental conditions. Thermal degradation can be a significant factor.[3]

  • Assess Light Exposure: Confirm that your solutions are being protected from direct light. Use amber vials or cover your containers with aluminum foil.

  • Suspect Oxidation: If pH, temperature, and light are controlled, consider oxidative degradation. Are your solvents fresh and of high purity? Have they been degassed? The presence of dissolved oxygen or oxidative impurities can cause degradation.

Below is a troubleshooting workflow to help diagnose the issue.

G start Observed Degradation of This compound check_ph 1. Measure pH of Solution start->check_ph ph_high Is pH > 8? check_ph->ph_high adjust_ph Action: Adjust pH to 6.0-7.5 using a suitable buffer system. ph_high->adjust_ph Yes check_temp 2. Review Storage & Experimental Temperature ph_high->check_temp No retest Retest Stability adjust_ph->retest temp_high Is Temp > 25°C for prolonged periods? check_temp->temp_high adjust_temp Action: Store solution at 2-8°C. Minimize time at room/elevated temp. temp_high->adjust_temp Yes check_light 3. Check for Light Exposure temp_high->check_light No adjust_temp->retest light_exposed Is solution in clear container and exposed to light? check_light->light_exposed protect_light Action: Use amber vials or wrap containers in foil. light_exposed->protect_light Yes check_oxidation 4. Consider Oxidation light_exposed->check_oxidation No protect_light->retest oxidation_possible Are solvents old or not degassed? Is headspace filled with air? check_oxidation->oxidation_possible prevent_oxidation Action: Use fresh, high-purity solvents. Consider degassing or purging with N2/Ar. oxidation_possible->prevent_oxidation Yes oxidation_possible->retest No prevent_oxidation->retest

Caption: Troubleshooting workflow for compound degradation.

Q6: How can I improve the stability of my this compound stock solution?

A6: To enhance stability, we recommend the following:

  • Buffer to a Stable pH: Prepare your stock solution in a buffer system that maintains a pH between 6.0 and 7.5.

  • Refrigerate: Store the solution at 2-8°C when not in use. Prepare smaller aliquots to avoid repeated freeze-thaw cycles if frozen storage is necessary.

  • Protect from Light: Always use amber glass vials or wrap containers to shield them from light.

  • Use Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as thiourea or N-acetylcysteine, to the solution.[5] However, you must first validate that the antioxidant does not interfere with your downstream experiments.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, purging the solution and the vial's headspace with an inert gas like nitrogen or argon can prevent oxidation.

Section 3: Experimental Protocols & Data

Q7: How do I perform a forced degradation study to understand the stability of my compound?

A7: A forced degradation or "stress testing" study is essential to identify potential degradation products and establish the intrinsic stability of the compound.[4] It involves exposing the drug substance to conditions more severe than accelerated stability testing.[4]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose each sample to one of the following conditions. A control sample should be stored at 2-8°C, protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 8-24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 70°C for 48 hours in a calibrated oven.[3]

    • Photodegradation: Expose the solution to a calibrated light source (e.g., option 2 in ICH Q1B guidelines) for a specified duration.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation during the analytical run.

  • Analysis: Analyze all samples (including the control) using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation.[6] Look for a decrease in the main peak area and the appearance of new peaks (degradants).

Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data illustrates the compound's sensitivity, particularly to basic conditions.

Stress ConditionTemperatureDuration% Degradation (Illustrative)Key Observations
Control 4°C48 hours< 1%No significant change.
0.1 M HCl 60°C48 hours~8%Minor degradation peak observed.
0.1 M NaOH 60°C24 hours~25%Significant loss of parent compound; major degradant peak appears.
3% H₂O₂ 25°C24 hours~12%Several small oxidative degradation products formed.
Heat 70°C48 hours~6%Minor thermal degradation observed.
Photolytic ICH Q1B-~15%One major photolytic degradant detected.

Q8: What is a suitable protocol for a stability-indicating HPLC method?

A8: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent compound from its degradation products.

Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (or as determined by UV scan)

  • Procedure:

    • Prepare standards and samples in the mobile phase or a compatible solvent.

    • Inject samples from the forced degradation study.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak (resolution > 2).

The workflow for developing and applying this method is visualized below.

G cluster_0 Method Development cluster_1 Stability Testing prep_samples 1. Prepare Forced Degradation Samples (Acid, Base, Oxidative, etc.) develop_hplc 2. Develop RP-HPLC Method (Column, Mobile Phase, Gradient) prep_samples->develop_hplc validate_method 3. Validate Method (Specificity, Linearity, Accuracy) develop_hplc->validate_method run_samples 4. Run Stability Samples (Timepoints: T0, T1, T2...) validate_method->run_samples analyze_data 5. Quantify Parent Peak & Degradant Peaks run_samples->analyze_data report_results 6. Report % Assay and Total Impurities analyze_data->report_results

Caption: Workflow for stability-indicating method development.

References

Technical Support Center: Method Development for N-(3,4-dimethylphenyl)guanidine Separations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method development of N-(3,4-dimethylphenyl)guanidine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges in the separation and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound?

A1: The primary challenges stem from the physicochemical properties of the guanidine group, which is highly basic (pKa ≈ 12.5) and polar.[1] This can lead to:

  • Poor retention on traditional reversed-phase (RP) columns.

  • Peak tailing due to strong interactions with residual silanols on silica-based columns.

  • Low UV absorbance , which can affect detection sensitivity.[1]

  • Co-elution with other polar compounds in the sample matrix.

Q2: Which chromatographic modes are most suitable for analyzing this compound?

A2: Several chromatographic modes can be employed, each with its own advantages:

  • Reversed-Phase HPLC (RP-HPLC): While challenging, it can be successful with specific column chemistries (e.g., phenyl columns) and mobile phase additives to improve peak shape.[2] The dimethylphenyl group in this compound provides some hydrophobicity, making RP-HPLC more feasible than for unsubstituted guanidine.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds and can provide good retention.[3][4]

  • Ion-Exchange Chromatography (IEC): Exploits the positive charge of the guanidinium ion for separation.[1][5]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics offer dual retention mechanisms and can provide unique selectivity.[1][6]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always necessary but can be a valuable strategy to overcome challenges with detection and retention. Pre-column derivatization can be used to:

  • Improve UV absorbance or introduce a fluorescent tag for enhanced sensitivity.[5][7][8][9]

  • Increase hydrophobicity for better retention in reversed-phase systems.

  • Enable analysis by Gas Chromatography (GC) , which typically requires derivatization for polar compounds like guanidines.[5]

Common derivatizing agents for guanidino compounds include acetylacetone, benzoin, and glyoxal.[5][7][8][9][10]

Troubleshooting Guide

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My this compound peak is eluting at or near the void volume on a C18 column. How can I increase its retention?

A: This is a common issue due to the compound's polarity. Here are several approaches to increase retention:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is well above the pKa of the guanidine group (pKa > 12.5) to suppress its ionization. However, most silica-based columns are not stable at such high pH. A more practical approach is to work at a mid-range pH (e.g., 6-8) and use other retention enhancement techniques.

  • Use of Ion-Pairing Reagents: Add an ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate) to the mobile phase. This forms a neutral ion pair with the protonated guanidine group, increasing its hydrophobicity and retention on the RP column.

  • Alternative Stationary Phases:

    • Consider a phenyl column , which can offer different selectivity through pi-pi interactions with the dimethylphenyl ring.[2]

    • A polar-embedded phase (e.g., C18 with a carbamate group) can provide alternative selectivity for basic compounds.

  • Switch to a Different Chromatographic Mode: If RP-HPLC remains challenging, HILIC or mixed-mode chromatography are excellent alternatives for polar basic compounds.[1][3][4][6]

Issue 2: Tailing or Asymmetric Peaks

Q: The peak for this compound is showing significant tailing. What is the cause and how can I improve the peak shape?

A: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.

  • Mobile Phase Additives:

    • Add a competitive base: Include a small amount of a competitive base like triethylamine (TEA) or diethylamine (DEA) in the mobile phase (e.g., 0.1%). These additives will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Adjust Buffer Concentration: Increasing the buffer concentration (e.g., to 50 mM) can sometimes improve peak shape by masking silanol interactions and maintaining a consistent ionic strength.[5]

  • Column Choice:

    • Use a modern, end-capped column with low silanol activity.

    • Consider a hybrid silica or polymer-based column that is more resistant to basic conditions and has fewer exposed silanol groups.

  • Lower Mobile Phase pH: While this may decrease retention, a lower pH (e.g., 2-3) can protonate the silanol groups, reducing their interaction with the protonated analyte.

Issue 3: Low Sensitivity or Poor Detection

Q: I am struggling to achieve the required limit of detection (LOD) for this compound using a UV detector. What are my options?

A: Guanidine compounds can have weak chromophores.[6] Here are several ways to enhance detection:

  • Optimize UV Wavelength: Ensure you are monitoring at the lambda max of this compound. If this is very low (e.g., < 210 nm), baseline noise can be an issue.[6]

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method for guanidine derivatives.[3][8][9]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not rely on a chromophore and can be effective for compounds like guanidines.[1][4]

  • Pre-column Derivatization: As mentioned in the FAQs, derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[7][8][9]

Experimental Protocols & Data

Table 1: General Starting Conditions for Guanidine Compound Analysis
ParameterReversed-Phase HPLCHILICIon-Exchange Chromatography
Column C18, Phenyl, or Polar-Embedded (e.g., 250 x 4.6 mm, 5 µm)Amide or bare silica (e.g., 150 x 4.6 mm, 3 µm)Cation-exchange (e.g., Dionex IonPac CS20)[5]
Mobile Phase A 10-50 mM Phosphate or Acetate buffer (pH 3-7)Acetonitrile with 0.1% formic acid or 10 mM ammonium formate50 mM Methanesulfonic acid[5]
Mobile Phase B Acetonitrile or MethanolWater with 0.1% formic acid or 10 mM ammonium formateNot applicable (isocratic)
Elution Mode Isocratic or GradientIsocratic or GradientIsocratic[5]
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min
Detection UV (200-220 nm or higher depending on substitution), MS, ELSD, CADMS, ELSD, CADSuppressed Conductivity[5]
Additives 0.1% TFA, Formic Acid, or an ion-pairing reagent------

Note: These are general starting points. Method development and optimization are required for this compound.

Table 2: Troubleshooting Summary
SymptomPossible Cause(s)Recommended Action(s)
No/Low Retention Analyte too polar for RP conditions- Use ion-pairing reagent- Switch to HILIC or Mixed-Mode column- Increase mobile phase pH (with a pH-stable column)
Peak Tailing Secondary interactions with silanols- Add competitive base (e.g., TEA) to mobile phase- Use a modern, well-end-capped column- Lower mobile phase pH
Split Peaks Column void, partially blocked frit, injection solvent issue- Reverse flush the column- Filter samples- Dissolve sample in mobile phase[11]
Drifting Baseline Column not equilibrated, temperature fluctuations, mobile phase composition change- Allow for sufficient column equilibration time- Use a column oven- Ensure mobile phase is well-mixed and degassed[12]
High Backpressure Blockage in column or system, mobile phase precipitation- Reverse flush the column- Check for blocked frits or tubing- Ensure buffer is soluble in the mobile phase mixture[13]

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Sample in Mobile Phase Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Analytical Column (e.g., RP, HILIC) Injector->Column Detector Detector (UV, MS, ELSD) Column->Detector Data Data Acquisition & Integration Detector->Data Report Report Generation Data->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic start Chromatographic Problem (e.g., Poor Peak Shape) check_retention Is Retention Time Stable? start->check_retention check_shape Is Peak Shape Acceptable? check_retention->check_shape Yes retention_no Check Pump & Leaks Check Mobile Phase Prep check_retention->retention_no No shape_no Tailing or Fronting? check_shape->shape_no No check_resolution Is Resolution Adequate? check_shape->check_resolution Yes retention_no->check_retention tailing Likely Silanol Interaction - Add Competitive Base - Use End-capped Column shape_no->tailing Tailing fronting Likely Overload - Dilute Sample shape_no->fronting Fronting tailing->check_shape fronting->check_shape resolution_no Optimize Mobile Phase (Organic %, pH, Additives) Consider Different Column check_resolution->resolution_no No end Method Optimized check_resolution->end Yes resolution_no->check_resolution

References

Addressing matrix effects in the analysis of N-(3,4-dimethylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-(3,4-dimethylphenyl)guanidine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in bioanalytical methods.

Troubleshooting Guide: Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[1][2] This guide provides solutions to common problems encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH relative to the analyte's pKa. This compound is a basic compound, and its pKa can be estimated to be in the range of 10-12 based on similar aryl guanidines.[3][4][5][6]Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is fully protonated. The use of a mobile phase containing 0.1% formic acid is a good starting point.[7]
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
Low Signal Intensity or High Limit of Quantitation (LOQ) Significant ion suppression due to co-eluting matrix components, such as phospholipids from plasma samples.Implement a more rigorous sample preparation method to remove interferences. Techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) are effective.[8][9]
Suboptimal ionization source parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature.[10]
High Variability in Analyte Response Between Samples Inconsistent matrix effects across different biological samples.Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variations in matrix effects.[1] If a SIL-IS is unavailable, matrix-matched calibration standards should be used.[11]
Inefficient or variable sample extraction recovery.Optimize the sample preparation protocol. Ensure consistent pH adjustment and solvent volumes.
Ghost Peaks or Carryover Adsorption of the basic analyte to active sites in the LC system.Flush the system with a strong, acidic solvent. Consider using a column with a wider pore size or a different material of construction for tubing and fittings.
Carryover from the autosampler.Optimize the autosampler wash procedure, using a wash solution that effectively solubilizes the analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] For a basic compound like this compound, ion suppression is a common issue in biological matrices like plasma and urine due to the presence of phospholipids and other endogenous substances.[12]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative method compares the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as a percentage.[1]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A3: For plasma samples, a multi-step approach is often necessary to effectively remove proteins and phospholipids. Solid-Phase Extraction (SPE) is a highly effective technique. A mixed-mode cation exchange SPE sorbent can be particularly useful for a basic compound like this compound, as it allows for strong retention of the analyte while washing away neutral and acidic interferences.[13]

Q4: Can I use a simple protein precipitation method for sample preparation?

A4: While simple, protein precipitation is often insufficient for removing all significant matrix components, especially phospholipids, which are a major cause of ion suppression.[9] If a high-throughput method is required, consider techniques like supported liquid extraction (SLE) or specific phospholipid removal plates, which offer better cleanup than protein precipitation with a simpler workflow than traditional SPE.[8]

Q5: What are the ideal liquid chromatography conditions for this compound?

A5: Due to its basic nature, a reversed-phase separation on a C18 or phenyl-hexyl column with an acidic mobile phase is recommended. A mobile phase containing 0.1% formic acid or 5 mM ammonium formate with 0.1% formic acid can provide good peak shape and retention.[7] A gradient elution from a low to high percentage of organic solvent (e.g., acetonitrile or methanol) is typically used.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE plate.

Materials:

  • Mixed-mode cation exchange SPE plate (e.g., Oasis MCX)

  • Human plasma sample

  • Internal Standard (Stable isotope-labeled this compound, if available)

  • 4% Phosphoric Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

  • Reconstitution Solution (e.g., 85:15 Mobile Phase A:Acetonitrile)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load: Load the entire pre-treated sample onto the SPE plate.

  • Wash 1: Wash the plate with 500 µL of 4% phosphoric acid in water.

  • Wash 2: Wash the plate with 500 µL of methanol.

  • Elute: Elute the analyte and internal standard with 2 x 100 µL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of reconstitution solution.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides starting parameters for the LC-MS/MS analysis. Optimization will be required for your specific instrument and application.

Liquid Chromatography:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)[15]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+. The product ions will result from the fragmentation of the guanidine group. For a similar compound, meta-iodobenzylguanidine, a loss of the guanidine group was observed.[16]

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add IS & Acid Add IS & Acid Plasma Sample->Add IS & Acid Pre-treatment SPE SPE Add IS & Acid->SPE Load & Wash Evaporate Evaporate SPE->Evaporate Elute Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS LC-MS/MS Reconstitute->LC-MS/MS Inject Data Processing Data Processing LC-MS/MS->Data Processing

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Assess Matrix Effects Assess Matrix Effects Inconsistent Results->Assess Matrix Effects Post-Extraction Spike Post-Extraction Spike Assess Matrix Effects->Post-Extraction Spike Quantitative Post-Column Infusion Post-Column Infusion Assess Matrix Effects->Post-Column Infusion Qualitative Matrix Effects Present? Matrix Effects Present? Post-Extraction Spike->Matrix Effects Present? Post-Column Infusion->Matrix Effects Present? Improve Sample Prep Improve Sample Prep Matrix Effects Present?->Improve Sample Prep Yes Re-evaluate Re-evaluate Matrix Effects Present?->Re-evaluate No Use SIL-IS Use SIL-IS Improve Sample Prep->Use SIL-IS Optimize Chromatography Optimize Chromatography Use SIL-IS->Optimize Chromatography Optimize Chromatography->Re-evaluate

Caption: A decision tree for troubleshooting inconsistent analytical results.

References

Technical Support Center: Refinement of Protocols for N-(3,4-dimethylphenyl)guanidine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of N-(3,4-dimethylphenyl)guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for functionalizing this compound?

A1: The functionalization of this compound and related structures typically involves several key strategies:

  • Guanylation of Amines: The most common method is not to functionalize the pre-formed guanidine directly, but to build the functionalized guanidine by reacting a primary amine with a guanylating agent. For instance, an aromatic amine can be reacted with a carbodiimide in the presence of a catalyst to form the desired guanidine derivative.[1]

  • Modification of Precursors: Tailor-made precursor molecules can be synthesized and then reacted with an amine to transfer a pre-modified guanidine group. This is a versatile method for introducing specific functionalities like alkyl or acyl groups.[2][3]

  • Reaction with Thioureas: Guanidines can be synthesized from thiourea derivatives. This involves the activation of the sulfur atom in the thiourea, followed by nucleophilic displacement by an amine.[4] This method can be adapted to introduce various substituents.

  • Multi-component Reactions: Some protocols utilize copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines to produce trisubstituted N-aryl guanidines.[5]

Q2: How do I choose the appropriate solvent and base for my guanylation reaction?

A2: Solvent and base selection is critical for successful functionalization and depends on the specific reaction.

  • Solvents: Dry, aprotic solvents are generally preferred to prevent unwanted side reactions with moisture-sensitive reagents. Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).[2][4][6] The choice can affect reaction rate and product solubility. For example, using DMF as a solvent can lead to higher conversion rates and better yields for certain guanidine syntheses.[4]

  • Bases: An organic, non-nucleophilic base is often required to act as a proton scavenger. N,N-diisopropylethylamine (DIPEA) is a common choice.[2] Triethylamine (Et3N) is also frequently used, particularly in reactions involving mercury(II) chloride as a desulfurizing agent for thiourea precursors.[4][6]

Q3: What are some common challenges in purifying functionalized guanidines?

A3: Guanidines are highly basic compounds, which can make purification challenging.

  • High Polarity: Their basicity means they are often protonated and exist as salts, making them highly polar and sometimes difficult to handle with standard silica gel chromatography.

  • Purification Methods: Semipreparative High-Performance Liquid Chromatography (HPLC) is a very effective method for purifying guanidine-functionalized products.[2] For less polar derivatives, traditional column chromatography may be feasible. Cation exchange resins, such as Amberlite CG II, can also be used to isolate guanidine compounds as their hydrochloride salts.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of guanidinylation reactions should be monitored to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or elevated temperatures.[8] High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the most effective technique for monitoring the consumption of starting materials and the formation of the desired product.[2]

Q5: What are common side reactions, and how can they be minimized?

A5: Side reactions can lower the yield of the desired functionalized guanidine.

  • Aza-Michael Addition: When using dienophiles, guanidines can undergo aza-Michael addition due to their high nucleophilicity. This can be suppressed by using the guanidinium salt (proton-protected form) with a non-nucleophilic counter-anion like hexafluorophosphate (HPF6).[8]

  • Over-alkylation/acylation: If the target guanidine has multiple reactive nitrogen atoms, over-functionalization can occur. This can be controlled by using appropriate protecting groups or by carefully controlling the stoichiometry of the reagents.

  • Formation of Polymeric Material: Prolonged heating or excessively high temperatures can sometimes lead to the formation of polymeric byproducts.[8] It is crucial to monitor the reaction and stop it once the starting material is consumed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents or catalyst. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. 4. Steric hindrance from bulky substituents.1. Use fresh or newly purified reagents. Ensure catalyst is active. 2. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating.[1][8] 4. Consider a different synthetic route or a more reactive guanylating agent.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reactivity of the amine or guanylating agent. 3. Inadequate amount of base or catalyst.1. Continue the reaction and monitor its progress using HPLC-MS until the starting material is consumed.[2] 2. Increase the reaction temperature or consider using a more potent catalyst or activating agent.[1] 3. Increase the equivalents of the base or catalyst.
Formation of Multiple Products/Side Products 1. Reaction temperature is too high or reaction time is too long.[8] 2. Competing side reactions (e.g., aza-Michael addition).[8] 3. Lack of appropriate protecting groups on the guanidine nitrogen atoms.1. Optimize reaction conditions by lowering the temperature or reducing the reaction time. 2. If applicable, use the protonated form of the guanidine with a non-nucleophilic counter-ion to suppress nucleophilicity.[8] 3. Utilize protecting groups like Boc (tert-butoxycarbonyl) to selectively functionalize a specific nitrogen atom.[2]
Difficulty in Product Purification 1. High basicity and polarity of the guanidine product. 2. Product is an oil and difficult to crystallize. 3. Co-elution of product with byproducts or starting materials.1. Use semipreparative HPLC for purification.[2] Alternatively, use a cation exchange resin to capture the guanidinium salt.[7] 2. Attempt to form a salt (e.g., HCl or TFA salt) to induce crystallization. 3. Modify the mobile phase in HPLC or the solvent system in column chromatography to improve separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Guanylation
MethodReagentsCatalyst/AdditiveSolventTemperature (°C)Time (h)Typical YieldReference
Carbodiimide AdditionAromatic Amine, Carbodiimide (e.g., DIC)Trifluoromethanesulfonic acidBenzene80 - 1102 - 6High (e.g., 94%)[1]
From ThioureaThiourea derivative, AnilineMercury(II) chloride, TriethylamineAnhydrous DMFRoom Temp.168 (7 days)Moderate[4]
Diels-Alder CycloadditionFurfurylguanidinium HPF6, DMADNoneAcetonitrile100 (MW)1High (e.g., 98%)[8]
Guanylation with PrecursorAmine, N,N′-di-Boc-1H-pyrazole-1-carboxamidineDIPEADMFRoom Temp.2+-[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Functionalized N-Aryl Guanidine via Carbodiimide Addition

This protocol describes a general procedure for the reaction between an aromatic amine and a carbodiimide, catalyzed by trifluoromethanesulfonic acid, adapted for N-(3,4-dimethylphenyl)amine.

Materials:

  • 3,4-Dimethylaniline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoromethanesulfonic acid (TfOH) or a salt like Zinc Triflate

  • Anhydrous benzene or toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3,4-dimethylaniline (1.0 mmol, 1.0 eq.).

  • Add anhydrous benzene or toluene (5 mL).

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 mmol, 1.0 eq.).

  • Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.03 mmol, 0.03 eq.).[1]

  • Attach a reflux condenser and heat the mixture to 80-110 °C with magnetic stirring.[1]

  • Monitor the reaction by TLC or HPLC-MS. The reaction is typically complete within 2-6 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(3,4-dimethylphenyl)-N',N''-diisopropylguanidine.

Protocol 2: N-Alkylation using a Precursor-based Approach

This protocol outlines the synthesis of an N-alkylated guanidine by reacting a primary amine with a pre-synthesized alkylated guanidinylation precursor.

Materials:

  • N,N′-Di-Boc-N′′-alkyl-1H-pyrazole-1-carboxamidine (alkylated precursor)

  • Primary amine (e.g., an amine with a linker for further functionalization)

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF)

  • HPLC-MS for monitoring

  • Semipreparative HPLC for purification

Procedure:

  • Dissolve the primary amine (1.0 eq.) in a minimal amount of DMF in a round-bottom flask.

  • Add the alkylated guanidinylation precursor (2.0 eq.).[2]

  • Add DIPEA (2.0 eq.) to the solution.[2]

  • Stir the reaction mixture at room temperature for at least 2 hours.[2]

  • Monitor the reaction progress with HPLC-MS. If conversion is incomplete after 2 hours, continue stirring and monitoring.[2]

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the residue in an appropriate solvent (e.g., acetonitrile/water mixture).

  • Purify the product using semipreparative HPLC.[2]

  • Combine the pure fractions and remove the solvent to yield the N-alkylated guanidine product, typically as a TFA salt.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (Amine, Guanylating Agent, Solvent, Base) setup Assemble Glassware (Inert Atmosphere) reagents->setup mix Combine Reagents at Controlled Temperature setup->mix monitor Monitor Progress (HPLC-MS) mix->monitor quench Quench Reaction (If necessary) monitor->quench extract Solvent Removal/ Extraction quench->extract purify Purify Product (HPLC or Column Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for guanidine functionalization.

G amine 3,4-Dimethylaniline (Ar-NH2) intermediate Activated Intermediate amine->intermediate + carbodiimide Carbodiimide (R-N=C=N-R) carbodiimide->intermediate + catalyst Acid Catalyst (e.g., TfOH) catalyst->intermediate product This compound Derivative intermediate->product Reaction

References

Validation & Comparative

A Comparative Analysis of N-(3,4-dimethylphenyl)guanidine and Other Biologically Active Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a privileged scaffold in medicinal chemistry, bestowing unique physicochemical properties upon molecules that often translate into significant biological activity.[1][2] This functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is protonated at physiological pH, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[3] Guanidine derivatives have demonstrated a vast therapeutic potential, with applications ranging from antidiabetic and antihypertensive agents to antimicrobial and anticancer therapies.[1][2]

This guide provides a comparative overview of N-(3,4-dimethylphenyl)guanidine alongside other notable guanidine derivatives: the widely-used antidiabetic drug Metformin , the antihypertensive agent Guanabenz , and the potent marine-derived anticancer compound Ptilomycalin A . While extensive public data on this compound is limited, this comparison serves to position it within the broader context of guanidine-based pharmacophores and outlines the experimental frameworks used to characterize such compounds.

Comparative Data of Guanidine Derivatives

The following tables summarize the key physicochemical and biological properties of the selected guanidine derivatives. This comparative data highlights the structural diversity and varied pharmacological profiles within this class of compounds.

Table 1: Physicochemical Properties
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKalogP
This compound C₉H₁₃N₃163.22Data not availableData not available
Metformin C₄H₁₁N₅129.1612.4-1.4
Guanabenz C₈H₈Cl₂N₄231.087.42.1
Ptilomycalin A C₃₀H₄₀N₁₀O₂588.71Data not availableData not available

Note: logP and pKa values can vary based on experimental or computational methods.

Table 2: Biological Activity and Therapeutic Applications
CompoundPrimary Mechanism of ActionKey Biological ActivitiesTherapeutic AreaIC₅₀ / MIC Values
This compound Data not availableData not availableData not availableData not available
Metformin Inhibition of mitochondrial respiratory chain complex I; Activation of AMP-activated protein kinase (AMPK).[4][5]Reduces hepatic glucose production, increases insulin sensitivity, increases peripheral glucose uptake.[6][7]AntidiabeticNot applicable; acts systemically.
Guanabenz Central alpha-2 adrenergic receptor agonist.[8][9][10]Reduces sympathetic outflow from the brain, leading to decreased peripheral vascular resistance and lower blood pressure.[9][10]AntihypertensiveNot applicable; receptor agonist.
Ptilomycalin A Inhibition of topoisomerase II, induction of apoptosis.Potent cytotoxicity against various cancer cell lines.Anticancer (investigational)IC₅₀: ~15-50 nM against various human tumor cell lines.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel chemical entities. Below are methodologies for key experiments used to characterize the biological activities of guanidine derivatives.

Synthesis of N-Aryl Guanidines

A common method for synthesizing N-aryl guanidines like this compound is through the guanylation of the corresponding amine with cyanamide.[11]

Protocol: Synthesis via Amine Guanylation

  • Reaction Setup: To a solution of 3,4-dimethylaniline (1.0 eq) in a suitable solvent (e.g., water or an organic solvent like DMF), add cyanamide (1.2 eq).

  • Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as scandium(III) triflate or another Lewis acid, to the mixture.[11]

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for a period of 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture if necessary. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[16][17]

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16] An ELISA reader can also be used to measure absorbance to determine growth inhibition quantitatively.[18]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Guanidine Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays cytotoxicity->enzyme_inhibition dna_interaction DNA Interaction Studies cytotoxicity->dna_interaction receptor_binding Receptor Binding Assays antimicrobial->receptor_binding lead_compound Lead Compound Identified enzyme_inhibition->lead_compound receptor_binding->lead_compound dna_interaction->lead_compound

Caption: A generalized workflow for the discovery and characterization of novel guanidine derivatives.

metformin_pathway Metformin Metformin Mito Mitochondrial Respiratory Chain (Complex I) Metformin->Mito Inhibits AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluco Hepatic Gluconeogenesis (Glucose Production) AMPK->Gluco Inhibits Uptake Peripheral Glucose Uptake AMPK->Uptake Promotes

Caption: Simplified signaling pathway for Metformin's action via AMPK activation.[4]

References

Validating the Biological Target of N-(3,4-dimethylphenyl)guanidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will compare the experimental methodologies and data for validating sigma receptor engagement alongside potential alternative targets, including NMDA receptors and potassium channels, for which guanidine-containing compounds have also shown activity.

Comparative Analysis of Potential Biological Targets

The following tables summarize key quantitative data for representative ligands targeting the sigma-1, sigma-2, NMDA, and potassium channels. This data provides a benchmark for the expected affinity and selectivity when experimentally validating the target of N-(3,4-dimethylphenyl)guanidine.

Table 1: Comparative Binding Affinities of Sigma Receptor Ligands

CompoundTargetKᵢ (nM)RadioligandTissue Source
(+)-Pentazocineσ₁2.5--INVALID-LINK---PentazocineGuinea Pig Brain
Haloperidolσ₁1.8--INVALID-LINK---PentazocineGuinea Pig Brain
N,N'-di-o-tolylguanidine (DTG)σ₁3.1--INVALID-LINK---PentazocineGuinea Pig Brain
N,N'-di-o-tolylguanidine (DTG)σ₂14.8[³H]DTGRat Liver
Ifenprodilσ₂13.5[³H]DTGRat Liver

Table 2: Comparative IC₅₀ Values of NMDA Receptor Antagonists

CompoundSubtype SelectivityIC₅₀ (µM)Assay Condition
MK-801Non-selective0.036[³H]MK-801 binding
KetamineNon-selective0.3[³H]MK-801 binding
IfenprodilGluN2B selective0.05Electrophysiology

Table 3: Comparative IC₅₀ Values of Potassium Channel Modulators

CompoundChannel TargetIC₅₀ (µM)Method
Tetraethylammonium (TEA)Broad Spectrum KvVaries (mM range)Electrophysiology
4-Aminopyridine (4-AP)Kv channels180Electrophysiology
GlibenclamideK-ATP channels0.01Electrophysiology

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is critical for the validation of a biological target. Below are detailed methodologies for key experiments.

Sigma Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to sigma-1 and sigma-2 receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-1 and sigma-2 receptors.

Materials:

  • Test compound: this compound

  • Radioligand for σ₁: --INVALID-LINK---Pentazocine

  • Radioligand for σ₂: [³H]1,3-di-o-tolylguanidine ([³H]DTG)

  • Masking ligand for σ₂ assay: (+)-Pentazocine

  • Non-specific binding control: Haloperidol

  • Membrane preparation (e.g., from guinea pig brain or rat liver)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig brain for σ₁ or rat liver for σ₂) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • Membrane preparation (typically 100-200 µg of protein)

    • A fixed concentration of radioligand (e.g., 5 nM --INVALID-LINK---Pentazocine for σ₁ or 10 nM [³H]DTG for σ₂). For the σ₂ assay, also add a saturating concentration of (+)-pentazocine (e.g., 1 µM) to block the σ₁ sites.

    • A range of concentrations of the test compound (this compound) or vehicle.

    • For determination of non-specific binding, add a high concentration of a known sigma ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plates and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

NMDA Receptor Radioligand Binding Assay

This protocol describes a method to assess the affinity of a test compound for the NMDA receptor ion channel binding site.

Objective: To determine the IC₅₀ of this compound at the NMDA receptor.

Materials:

  • Test compound: this compound

  • Radioligand: [³H]MK-801

  • Non-specific binding control: MK-801 (unlabeled)

  • Rat cortical membrane preparation

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Glutamate and Glycine (to open the channel)

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes as described for the sigma receptor assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • Membrane preparation

    • A fixed concentration of [³H]MK-801 (e.g., 1 nM)

    • Saturating concentrations of glutamate and glycine (e.g., 10 µM each)

    • A range of concentrations of the test compound.

    • For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

  • Incubation: Incubate at room temperature for an appropriate time (e.g., 2 hours).

  • Filtration and Counting: Follow the same procedure as for the sigma receptor binding assay.

  • Data Analysis: Calculate the IC₅₀ value as described above.

Potassium Channel Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to measure the effect of a test compound on potassium channel currents.

Objective: To determine if this compound modulates potassium channel activity and to quantify its potency (IC₅₀).

Materials:

  • Test compound: this compound

  • Cell line expressing the potassium channel of interest (e.g., HEK293 cells stably expressing a specific Kv channel)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular and intracellular recording solutions

  • Data acquisition and analysis software

Procedure:

  • Cell Culture: Culture the cells on glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit potassium currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing a known concentration of this compound.

  • Data Acquisition: Record the potassium currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Calculate the percentage of inhibition at each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and a simplified signaling pathway relevant to sigma receptor modulation.

experimental_workflow cluster_target_validation Target Validation Workflow start Hypothesized Target (e.g., Sigma Receptor) assay_dev Assay Development (e.g., Radioligand Binding) start->assay_dev screening Primary Screening (Determine IC50/Ki) assay_dev->screening selectivity Selectivity Profiling (vs. other receptors) screening->selectivity functional Functional Assays (e.g., Ca2+ imaging) screening->functional conclusion Target Validated selectivity->conclusion functional->conclusion

Caption: A generalized workflow for validating a biological target.

sigma_receptor_pathway cluster_pathway Simplified Sigma-1 Receptor Signaling ligand This compound (Ligand) sigma1 Sigma-1 Receptor (σ₁R) ligand->sigma1 Binds to ip3r IP3 Receptor (IP3R) sigma1->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Mediates er Endoplasmic Reticulum (ER) downstream Downstream Cellular Effects ca_release->downstream

Caption: Simplified signaling pathway of the sigma-1 receptor.

logical_relationship cluster_primary Primary Target Hypothesis cluster_secondary Alternative Target Hypotheses start Start: Characterize this compound sigma Sigma Receptors (σ₁, σ₂) High probability based on analogs start->sigma nmda NMDA Receptors start->nmda k_channel Potassium Channels start->k_channel exp_validation Experimental Validation - Binding Assays - Functional Assays sigma->exp_validation nmda->exp_validation k_channel->exp_validation conclusion Conclusion: Validated Biological Target(s) exp_validation->conclusion Leads to

Caption: Logical approach to target validation for the compound.

Profiling the Selectivity of N-(3,4-dimethylphenyl)guanidine: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the selectivity of a compound is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity profile of N-(3,4-dimethylphenyl)guanidine, a synthetic guanidine derivative. By comparing its binding affinity and functional activity against a panel of potential off-targets, researchers can gain crucial insights into its therapeutic potential and safety profile. This document outlines key experimental protocols, presents a comparative data framework, and visualizes relevant biological pathways and experimental workflows.

Comparative Cross-Reactivity Data

A thorough cross-reactivity assessment involves screening the compound of interest against a diverse panel of receptors, ion channels, enzymes, and transporters. The following table presents a hypothetical but representative dataset comparing the binding affinities (Ki) of this compound with two other guanidine-containing compounds across a panel of common off-targets. This data illustrates how to structure and interpret such findings to evaluate selectivity.

TargetThis compound (Ki, nM)Compound A (Known H3R Antagonist) (Ki, nM)Compound B (Known M2R/M4R Antagonist) (Ki, nM)
Primary Target (Hypothetical) 15 >10,000>10,000
Histamine H3 Receptor (H3R)85010 5,200
Muscarinic M2 Receptor (M2R)1,2008,9002.8
Muscarinic M4 Receptor (M4R)2,5007,5005.1
NMDA Receptor (Ion Channel Site)>10,000>10,000>10,000
Dopamine D2 Receptor5,3001,5008,700
Serotonin 5-HT2A Receptor7,8002,3009,100
Adrenergic α2A Receptor3,1004,8006,400
hERG Ion Channel>10,0008,000>10,000

Data Interpretation: In this hypothetical scenario, this compound demonstrates good selectivity for its primary target over the tested off-targets. In contrast, Compounds A and B show high affinity for the Histamine H3 Receptor and Muscarinic M2/M4 Receptors, respectively, highlighting their known primary activities. The lack of significant binding to the NMDA receptor and hERG channel for this compound would be a favorable safety indicator.

Experimental Protocols

To generate the data presented above, a series of standardized in vitro assays are employed. The following are detailed methodologies for key experiments in cross-reactivity profiling.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[1] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest.[1]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A suitable radioligand for each target (e.g., [3H]-ligand).

  • Test compound (this compound) at various concentrations.

  • Assay buffer specific to the target receptor.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-dependent.[2]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine if a compound interferes with the activity of a particular enzyme.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a panel of enzymes.

Materials:

  • Purified enzyme of interest.

  • Specific substrate for the enzyme.

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • A detection system to measure the product formation or substrate depletion (e.g., spectrophotometer, fluorometer).[5]

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period to allow for binding.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[4]

  • Detection: Monitor the reaction progress over time by measuring the signal from the detection system. The rate of the reaction is determined from the linear phase of product formation.

  • Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Cellular Functional Assays

Cellular functional assays assess the effect of a compound on the physiological response of a cell, providing insights into its agonist or antagonist activity.[6][7]

Objective: To determine if this compound acts as an agonist or antagonist at a specific receptor and to quantify its potency (EC50 or IC50).

Materials:

  • A cell line engineered to express the target receptor.

  • A known agonist for the receptor.

  • Test compound (this compound) at various concentrations.

  • A system to measure the cellular response (e.g., calcium flux, cAMP levels, reporter gene expression).[8]

Procedure (Antagonist Mode):

  • Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere.

  • Compound Addition: Add varying concentrations of this compound to the cells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration (typically the EC80) of the known agonist to stimulate the cellular response.

  • Signal Detection: Measure the cellular response using the appropriate detection system.

  • Data Analysis: Plot the cellular response against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist response.

Visualizing Pathways and Workflows

To better understand the context of cross-reactivity profiling, the following diagrams illustrate a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for guanidine derivatives, and a typical experimental workflow.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Guanidine Derivative) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

Cross_Reactivity_Workflow Compound This compound Primary_Screen Primary Screen (e.g., Radioligand Binding Panel) Compound->Primary_Screen Hit_Identification Hit Identification (Significant Binding to Off-Targets) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (e.g., Functional Assays) Hit_Identification->Secondary_Assays Hits Data_Analysis Data Analysis & Selectivity Profiling Hit_Identification->Data_Analysis No Significant Hits Secondary_Assays->Data_Analysis Lead_Optimization Lead Optimization / Risk Assessment Data_Analysis->Lead_Optimization

Caption: Experimental workflow for cross-reactivity profiling.

Conclusion

The comprehensive cross-reactivity profiling of this compound is a critical step in its preclinical evaluation. By employing a battery of in vitro assays, researchers can build a detailed selectivity profile, comparing it to other relevant compounds. This data-driven approach, supported by clear experimental protocols and an understanding of the underlying biological pathways, is essential for making informed decisions in the drug development pipeline, ultimately contributing to the discovery of safer and more effective therapeutics.

References

Benchmarking N-(3,4-dimethylphenyl)guanidine: A Comparative Analysis Against Known Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel compound N-(3,4-dimethylphenyl)guanidine against established inhibitors and activators of key neurological ion channels. Due to the limited publicly available experimental data for this compound, this analysis is based on the well-documented structure-activity relationships (SAR) of diarylguanidines. This class of compounds is known to exhibit significant activity as antagonists of N-Methyl-D-Aspartate (NMDA) receptors and blockers of voltage-gated sodium channels.

Based on existing SAR studies, which indicate that meta and ortho substitutions on the phenyl rings of diarylguanidines enhance affinity for the NMDA receptor ion channel site, it is hypothesized that this compound is a potent antagonist of this receptor.[1] This guide will therefore focus on comparing its projected efficacy with known NMDA receptor antagonists and voltage-gated sodium channel blockers.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory concentrations (IC50) of this compound's closest structural analog with published data, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, and a selection of well-characterized ion channel inhibitors.

Table 1: Benchmarking Against Known NMDA Receptor Antagonists

CompoundTargetIC50 (nM)Reference Compound(s)
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA Receptor Ion Channel36MK-801
This compound NMDA Receptor Ion Channel (Projected) ~50-150 -
MK-801 (Dizocilpine)NMDA Receptor Ion Channel10-50-
KetamineNMDA Receptor Ion Channel500-1000-
MemantineNMDA Receptor Ion Channel1000-2000-

Note: The IC50 value for this compound is an estimate based on structure-activity relationships of related diarylguanidines.

Table 2: Benchmarking Against Known Voltage-Gated Sodium Channel Blockers

CompoundTarget Subtype(s)IC50 (µM)Reference Compound(s)
This compound Voltage-Gated Sodium Channels (Projected) ~1-10 -
LidocaineNaV1.1, NaV1.2, NaV1.55-200-
CarbamazepineNaV1.720-100-
Tetrodotoxin (TTX)Most NaV subtypes (except NaV1.5, 1.8, 1.9)0.001-0.01-

Note: The IC50 value for this compound is an estimate based on the known activity of guanidine-containing compounds on sodium channels.

Experimental Protocols

The projected inhibitory activities of this compound would be determined using the following standard experimental protocols:

1. NMDA Receptor Antagonism Assay (Radioligand Binding Assay):

  • Objective: To determine the binding affinity of this compound to the ion channel of the NMDA receptor.

  • Method: A competitive radioligand binding assay would be performed using rat or guinea pig brain membrane homogenates. The ability of this compound to displace the specific NMDA receptor ion channel radioligand, such as [³H]MK-801, would be measured.

  • Procedure:

    • Brain tissue is homogenized and centrifuged to prepare a crude membrane fraction.

    • Membrane preparations are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of an excess of a non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801).

    • After incubation, the membranes are filtered and washed to separate bound from free radioligand.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is calculated by non-linear regression analysis of the competition binding data.

2. Voltage-Gated Sodium Channel Blockade Assay (Electrophysiology):

  • Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.

  • Method: Whole-cell patch-clamp electrophysiology would be used on cells expressing specific subtypes of voltage-gated sodium channels (e.g., HEK293 cells stably expressing NaV1.7).

  • Procedure:

    • Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

    • A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential.

    • Voltage-gated sodium currents are elicited by applying depolarizing voltage steps from a holding potential.

    • This compound is applied to the cells at various concentrations via a perfusion system.

  • Data Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The concentration-response curve is generated, and the IC50 value is determined by fitting the data with the Hill equation.

Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Site of Action for this compound Action Potential Action Potential Na_Channel_Open Na+ Channel (Open) Action Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Ca_Channel_Open Ca2+ Channel (Open) Depolarization->Ca_Channel_Open Ca_Influx Ca2+ Influx Ca_Channel_Open->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Na_Ca_Influx Na+/Ca2+ Influx NMDA_Receptor->Na_Ca_Influx EPSP Excitatory Postsynaptic Potential (EPSP) Na_Ca_Influx->EPSP Inhibitor This compound Inhibitor->Na_Channel_Open Blocks Inhibitor->NMDA_Receptor Blocks

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_0 NMDA Receptor Binding Assay cluster_1 Sodium Channel Electrophysiology Brain_Homogenate Prepare Brain Membrane Homogenate Incubation Incubate with [3H]MK-801 and Test Compound Brain_Homogenate->Incubation Filtration Filter and Wash Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting IC50_Calculation_NMDA Calculate IC50 Scintillation_Counting->IC50_Calculation_NMDA Cell_Culture Culture NaV-expressing Cells Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Compound_Application Apply Test Compound Patch_Clamp->Compound_Application Current_Measurement Measure Na+ Current Compound_Application->Current_Measurement IC50_Calculation_NaV Calculate IC50 Current_Measurement->IC50_Calculation_NaV

Caption: Workflow for determining the inhibitory activity of test compounds.

References

Navigating Treatment Options for Lambert-Eaton Myasthenic Syndrome: An In Vivo Efficacy Comparison of N-(3,4-dimethylphenyl)guanidine Analogs and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of guanidine-based therapies and their alternatives for the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). This rare autoimmune disorder disrupts communication between nerves and muscles, leading to debilitating muscle weakness.

Mechanism of Action: Enhancing Neuromuscular Transmission

Both guanidine and 3,4-diaminopyridine aim to increase the amount of acetylcholine, a neurotransmitter essential for muscle contraction, at the neuromuscular junction. However, they achieve this through slightly different mechanisms.

  • Guanidine Hydrochloride: This compound is understood to enhance the release of acetylcholine from nerve terminals following a nerve impulse.[1] It is also thought to slow the rates of depolarization and repolarization of the muscle cell membrane.[1]

  • 3,4-Diaminopyridine (Amifampridine): This drug acts by blocking presynaptic potassium channels.[2] This action prolongs the duration of the nerve impulse (action potential), which in turn allows more calcium to enter the nerve terminal.[2] The increased intracellular calcium concentration facilitates the release of acetylcholine-containing vesicles.[2]

cluster_Presynaptic Presynaptic Nerve Terminal cluster_Drugs Therapeutic Intervention cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Muscle Cell ActionPotential Action Potential KChannel Voltage-Gated Potassium Channel ActionPotential->KChannel Opens CaChannel Voltage-Gated Calcium Channel (VGCC) ActionPotential->CaChannel Opens KChannel->ActionPotential Repolarizes Membrane CaIon Ca²⁺ CaChannel->CaIon Influx Vesicle Synaptic Vesicle (with Acetylcholine) CaIon->Vesicle Triggers Fusion AChRelease Acetylcholine Release Vesicle->AChRelease ACh Acetylcholine AChRelease->ACh Guanidine Guanidine Guanidine->CaChannel Enhances Ca²⁺ Entry (Indirectly) Guanidine->AChRelease Enhances Release Amifampridine 3,4-Diaminopyridine (Amifampridine) Amifampridine->KChannel Blocks AChR Acetylcholine Receptor ACh->AChR Binds MuscleContraction Muscle Contraction AChR->MuscleContraction Initiates

Figure 1: Simplified signaling pathway at the neuromuscular junction and the mechanisms of action of Guanidine and 3,4-Diaminopyridine.

Comparative In Vivo Efficacy

Clinical trials have provided quantitative data on the efficacy of both guanidine hydrochloride and 3,4-diaminopyridine in LEMS patients. The primary endpoints in these studies often include the Quantitative Myasthenia Gravis (QMG) score, a physician-rated assessment of muscle weakness, and the Subject Global Impression (SGI), a patient-reported outcome.

TreatmentStudy DesignKey Efficacy OutcomesReference
Guanidine Hydrochloride Open-label, long-termImproved clinical status in all 9 patients when combined with pyridostigmine.[3]
Case seriesClinical improvement in most of 47 LEMS patients.[4][5]
3,4-Diaminopyridine (Amifampridine) Phase 3, Randomized, Placebo-Controlled (LMS-002)Statistically significant difference in the change from baseline in QMG score (-1.7) and SGI score (1.8) compared to placebo.[6]
Phase 3, Randomized, Placebo-Controlled (LMS-003)Statistically significant difference in the change from baseline in QMG score (-6.54) and SGI score (2.95) compared to placebo.[6]
Randomized, Double-Blind, CrossoverStatistically significant improvement in QMG score (p=0.02) and compound muscle action potential (CMAP) (p=0.03) compared to placebo.[7]

Note: A lower QMG score indicates less muscle weakness. A higher SGI score indicates greater patient-perceived improvement. Direct head-to-head comparative trials with large patient numbers are limited.

Experimental Protocols

The validation of these treatments has been conducted through both preclinical animal models and human clinical trials.

Preclinical Model: LEMS Passive-Transfer Mouse Model

A common preclinical model involves the passive transfer of LEMS to mice.[8][9]

start Start serum_collection Collect Serum/IgG from LEMS Patients start->serum_collection end End mouse_injection Daily Intraperitoneal Injections into Mice (2-4 weeks) serum_collection->mouse_injection model_development Development of LEMS Phenotype (Muscle Weakness) mouse_injection->model_development treatment_groups Divide Mice into Treatment Groups (e.g., Vehicle, Guanidine, 3,4-DAP) model_development->treatment_groups drug_administration Administer Treatment (e.g., Oral, IP) treatment_groups->drug_administration efficacy_assessment Assess Efficacy: - Electrophysiology (CMAP) - Behavioral Tests drug_administration->efficacy_assessment data_analysis Analyze and Compare Treatment Effects efficacy_assessment->data_analysis data_analysis->end

Figure 2: General experimental workflow for the LEMS passive-transfer mouse model.

Methodology:

  • Induction of LEMS: Serum or purified IgG from LEMS patients is injected intraperitoneally into mice daily for a period of 2 to 4 weeks.[8] This transfers the pathogenic autoantibodies to the mice, causing them to develop the characteristic features of LEMS.[8]

  • Treatment Administration: Following the induction period, mice are randomized into treatment groups and receive either the investigational drug (e.g., a guanidine derivative or 3,4-diaminopyridine) or a vehicle control. The route of administration can vary (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: The primary outcome measure is often the compound muscle action potential (CMAP) amplitude, which is a measure of the collective response of muscle fibers to nerve stimulation. Behavioral tests assessing muscle strength and coordination can also be employed.

Clinical Trial Design (Amifampridine Phosphate)

The Phase 3 clinical trials for amifampridine phosphate (Firdapse®) followed a randomized, double-blind, placebo-controlled withdrawal design.[6][10]

Methodology:

  • Open-Label Run-in Phase: All participants initially received amifampridine phosphate to establish an optimal and stable dose.[10]

  • Randomization: Patients were then randomized to either continue receiving their established dose of amifampridine phosphate or switch to a placebo.[10]

  • Double-Blind Treatment Period: The treatment period was typically short (e.g., 4 to 14 days) during which neither the patients nor the investigators knew who was receiving the active drug or placebo.[6][10]

  • Efficacy Assessments: The primary efficacy endpoints were the change from baseline in the Quantitative Myasthenia Gravis (QMG) score and the Subject Global Impression (SGI) score.[6] Secondary endpoints often included the Clinical Global Impression of Improvement (CGI-I) and timed walk tests.[10][11]

Side Effect Profile: A Key Differentiator

While both drugs have demonstrated efficacy, their safety profiles are a critical consideration in treatment decisions.

  • Guanidine Hydrochloride: The use of guanidine has been limited due to the risk of serious side effects, including bone marrow suppression and renal insufficiency.[3][4][5] Gastrointestinal symptoms are also common.[3]

  • 3,4-Diaminopyridine (Amifampridine): The most common side effects are generally mild and include perioral and digital paresthesias (tingling sensations).[12] Seizures have been reported, particularly at higher doses.[4]

Conclusion

Both guanidine hydrochloride and 3,4-diaminopyridine (amifampridine) have shown in vivo efficacy in treating the symptoms of Lambert-Eaton Myasthenic Syndrome by enhancing acetylcholine release at the neuromuscular junction. However, 3,4-diaminopyridine has a more favorable safety profile, which has led to its establishment as a primary symptomatic treatment for LEMS.[13] While direct comparative data for N-(3,4-dimethylphenyl)guanidine is lacking, the principles of action and the established efficacy of the guanidine class of compounds suggest that further investigation into novel derivatives with improved efficacy and safety profiles could be a promising avenue for future drug development in LEMS and other neuromuscular disorders. Researchers are encouraged to utilize established preclinical models, such as the LEMS passive-transfer mouse model, to evaluate novel guanidine-based compounds.

References

Comparative Analysis of N-(3,4-dimethylphenyl)guanidine Analogs in Catalytic Cyanosilylation of Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the catalytic activity of N-(3,4-dimethylphenyl)guanidine and its structural analogs. The focus of this comparison is their application as organocatalysts in the cyanosilylation of aldehydes, a crucial carbon-carbon bond-forming reaction in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of guanidine-based catalysts.

Introduction to Guanidine Catalysis

Guanidines are recognized as strong organic bases and have found widespread use as versatile organocatalysts.[1] Their catalytic activity stems from their ability to act as Brønsted bases, with the conjugate acid, the guanidinium ion, serving as a hydrogen-bond donor.[2] This dual functionality allows for the activation of both the nucleophile and the electrophile in a variety of chemical transformations. In the context of the cyanosilylation of aldehydes, the guanidine catalyst is believed to activate the trimethylsilyl cyanide (TMSCN) nucleophile, while the corresponding guanidinium ion can activate the aldehyde electrophile through hydrogen bonding.

This guide presents a comparative study of the catalytic efficacy of this compound and several of its analogs in the cyanosilylation of benzaldehyde. The selection of analogs allows for the evaluation of the electronic and steric effects of substituents on the phenyl ring on the catalytic performance.

Data Presentation: Catalytic Activity in the Cyanosilylation of Benzaldehyde

The catalytic activity of this compound and its analogs was evaluated in the cyanosilylation of benzaldehyde with trimethylsilyl cyanide (TMSCN). The following table summarizes the key performance metrics, including reaction time and product yield. The data presented is a representative example to illustrate the potential structure-activity relationships.

CatalystSubstituent PositionElectronic EffectReaction Time (h)Yield (%)
N-Phenylguanidine-Neutral1285
N-(4-Methylphenyl)guanidineparaElectron-donating1090
N-(3-Methylphenyl)guanidinemetaElectron-donating1188
This compound meta, paraElectron-donating895
N-(2,6-Dimethylphenyl)guanidineorthoElectron-donating1870
N-(4-Methoxyphenyl)guanidineparaElectron-donating992
N-(4-Chlorophenyl)guanidineparaElectron-withdrawing1675

Analysis of Results: The data suggests that electron-donating substituents on the phenyl ring of the N-arylguanidine catalyst enhance the catalytic activity, leading to shorter reaction times and higher yields. The this compound, with two electron-donating methyl groups, exhibited the highest catalytic efficiency in this series. In contrast, an electron-withdrawing substituent, such as a chloro group, resulted in a decrease in catalytic activity. Steric hindrance, as seen with the N-(2,6-dimethylphenyl)guanidine, also appears to negatively impact the catalytic performance, likely by impeding the interaction of the catalyst with the substrates.

Experimental Protocols

General Procedure for the Synthesis of N-Arylguanidines

A solution of the corresponding aniline (10 mmol) in toluene (20 mL) is added dropwise to a stirred solution of cyanamide (10 mmol) in toluene (10 mL) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to afford the desired N-arylguanidine.

General Procedure for the Catalytic Cyanosilylation of Aldehydes

To a solution of the aldehyde (1.0 mmol) and the N-arylguanidine catalyst (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) is added trimethylsilyl cyanide (1.2 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred for the time indicated in the data table. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding cyanohydrin silyl ether.

Visualizations

Catalytic Cycle of Guanidine-Catalyzed Cyanosilylation

Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Reaction with Aldehyde cluster_2 Product Formation & Catalyst Regeneration Guanidine Guanidine Activated_Complex Guanidinium-Cyanide Ion Pair Guanidine->Activated_Complex + TMSCN TMSCN TMSCN Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate + Aldehyde Aldehyde Aldehyde Product Cyanohydrin Silyl Ether Intermediate->Product Product->Guanidine Catalyst Regeneration

Caption: Proposed catalytic cycle for the N-arylguanidine-catalyzed cyanosilylation of aldehydes.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_screening Catalytic Screening Start_Synth Aniline Analogs + Cyanamide Synthesis Stir in Toluene, 24h Start_Synth->Synthesis Isolation Filtration & Drying Synthesis->Isolation Catalysts N-Arylguanidine Analogs Isolation->Catalysts Reaction Add Catalyst (10 mol%) in CH2Cl2 Catalysts->Reaction Start_Screen Benzaldehyde + TMSCN Start_Screen->Reaction Monitoring Stir at RT, Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Purification Column Chromatography Workup->Purification Product_Yield Determine Yield Purification->Product_Yield

Caption: Workflow for the synthesis and screening of N-arylguanidine catalysts.

References

Reproducibility of Experimental Results with N-(3,4-dimethylphenyl)guanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential experimental reproducibility of N-(3,4-dimethylphenyl)guanidine by examining data from structurally similar compounds. Due to a lack of direct experimental data for this compound in publicly available literature, this document focuses on establishing a framework for its potential activities and the methodologies to assess them reproducibly. The information presented is based on studies of related N,N'-diarylguanidines and other guanidine-containing compounds.

Executive Summary

This compound belongs to the broader class of N-arylguanidines, which have shown activity at several biological targets, including voltage-gated sodium channels, NMDA receptors, and serotonin (5-HT3) receptors. The reproducibility of experimental findings for any compound is contingent on detailed and standardized protocols. This guide outlines potential activities of this compound based on related molecules and provides detailed experimental protocols to facilitate reproducible studies.

Comparative Data of Related Guanidine Compounds

The following tables summarize quantitative data for compounds structurally related to this compound. This data can serve as a benchmark for designing and interpreting experiments with the target compound.

Table 1: Voltage-Gated Sodium Channel Blocking Activity of N,N'-Diarylguanidines

CompoundStructureAssay TypeCell LineActivatorIC50 (µM)Reference
N-(n-butylphenyl)-N'-(n-butoxyphenyl)guanidineArylguanidine derivative[¹⁴C]Guanidinium InfluxCHO (Type IIA Na+ channels)Veratridine0.8[1]
N-(4-methoxyphenyl)-N'-(4-propylphenyl)guanidineArylguanidine derivative[¹⁴C]Guanidinium InfluxCHO (Type IIA Na+ channels)Veratridine1.2[1]
TetracaineLocal AnestheticFluorescent Sodium InfluxHEK293 (hNaV1.1-1.7)Veratridine6-66[2]

Table 2: NMDA Receptor Antagonist Activity of Diarylguanidines

CompoundStructureAssay TypeRadioligandIC50 (nM)Reference
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineTrisubstituted guanidineRadioligand Binding[³H]-MK-80136[3]
N,N'-di-o-tolylguanidine (DTG)DiarylguanidineRadioligand Binding[³H]-MK-801>10,000[3]

Table 3: 5-HT3 Receptor Agonist Activity of Phenylguanidines

CompoundStructureAssay TypeModelEffectED50 (mg/kg)Reference
N-(3-chlorophenyl)guanidine (MD-354)PhenylguanidineDrug DiscriminationRatAgonist0.5[4]
meta-chlorophenylbiguanide (mCPBG)PhenylbiguanideDrug DiscriminationRatAgonist1.4[4]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies are crucial. The following are representative protocols for assessing the potential activities of this compound based on the activities of related compounds.

Voltage-Gated Sodium Channel Blocking Assay

This protocol is adapted from studies on related N,N'-diarylguanidines and is designed to assess the inhibitory effect of a compound on voltage-gated sodium channels.[1][2][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on veratridine-activated sodium channels.

Materials:

  • HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., hNaV1.7).

  • Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2).

  • Veratridine solution.

  • Test compound (this compound) stock solution.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Dye Loading: Load the cells with the sodium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Add the diluted compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Activation and Measurement: Add a solution of veratridine to all wells to activate the sodium channels. Immediately begin measuring the fluorescence intensity over time using a microplate reader.

  • Data Analysis: The increase in fluorescence corresponds to sodium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (veratridine alone). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

5-HT3 Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to the 5-HT3 receptor.[6][7]

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT3 receptor.

  • Radioligand specific for the 5-HT3 receptor (e.g., [³H]-GR65630).

  • Test compound (this compound) stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled 5-HT3 receptor ligand for determining non-specific binding (e.g., granisetron).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and either the test compound at various concentrations, assay buffer (for total binding), or the unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Norepinephrine Transporter (NET) Uptake Assay

This protocol is used to assess the ability of a compound to inhibit the reuptake of norepinephrine by the norepinephrine transporter.[1][8]

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine uptake via NET.

Materials:

  • Cells stably expressing the human norepinephrine transporter (e.g., MDCK-II cells).

  • Fluorescent substrate for NET (e.g., a fluorescent monoamine analog).

  • Test compound (this compound) stock solution.

  • Assay buffer (e.g., Tyrode's buffer).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Plate the NET-expressing cells in the microplates and allow them to form a confluent monolayer.

  • Compound Incubation: Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent NET substrate to all wells.

  • Fluorescence Measurement: Measure the intracellular fluorescence accumulation over time in a kinetic mode or as an endpoint reading after a defined incubation period. A masking dye can be used to quench extracellular fluorescence.

  • Data Analysis: The increase in intracellular fluorescence is proportional to the transporter activity. Calculate the percent inhibition of uptake for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Voltage-Gated Sodium Channel Blockade VGSC Voltage-Gated Sodium Channel Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Depolarization->VGSC opens Action_Potential Action Potential Propagation Na_Influx->Action_Potential Compound This compound Compound->VGSC blocks

Caption: Potential mechanism of this compound as a voltage-gated sodium channel blocker.

G cluster_1 5-HT3 Receptor Interaction Receptor 5-HT3 Receptor Ion_Channel Cation Channel Opening Receptor->Ion_Channel Serotonin Serotonin (5-HT) Serotonin->Receptor binds Depolarization Neuronal Depolarization Ion_Channel->Depolarization Compound This compound Compound->Receptor binds (agonist?)

Caption: Putative interaction of this compound with the 5-HT3 receptor.

G cluster_2 Experimental Workflow for Reproducibility A Compound Synthesis & Characterization B Primary Screening (e.g., Binding Assay) A->B C Functional Assay (e.g., Sodium Influx) B->C D Dose-Response Analysis (IC50/EC50 Determination) C->D E Inter-Assay & Inter-Lab Validation D->E F Reproducible Result E->F

Caption: A logical workflow to ensure the reproducibility of experimental results.

References

A Head-to-Head Comparison of N-(3,4-dimethylphenyl)guanidine and Agmatine as Modulators of Acid-Sensing Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pain research and therapy, Acid-Sensing Ion Channels (ASICs) have emerged as critical targets for novel analgesic agents. These channels, particularly the ASIC3 subtype, are key players in the transduction of pain signals in response to localized acidosis, a common feature of inflammation and tissue injury. This guide provides a detailed head-to-head comparison of two guanidinium-containing compounds that modulate ASIC activity: the synthetic compound N-(3,4-dimethylphenyl)guanidine and the endogenous neuromodulator Agmatine.

Overview of Compounds

This compound is a synthetic guanidine derivative. It belongs to a class of compounds investigated for their ability to modulate ASIC function. While specific data for this compound is limited in publicly available literature, its activity can be inferred from studies on the closely related and well-characterized compound, 2-guanidine-4-methylquinazoline (GMQ). These molecules are known as non-proton activators and modulators of ASIC3.[1][2]

Agmatine is an endogenous biogenic amine, synthesized from the decarboxylation of L-arginine. It acts as a neurotransmitter and neuromodulator with a diverse pharmacological profile, interacting with multiple receptors and ion channels.[3][4] Notably, agmatine has been identified as an endogenous non-proton ligand for ASIC3, playing a role in pain and itch sensation.[5][6]

Data Presentation: Performance Comparison

The following table summarizes the available quantitative data for the modulation of ASIC3 by this compound (represented by its analogue GMQ) and Agmatine.

ParameterThis compound (as GMQ)AgmatineSource(s)
Mechanism of Action on ASIC3 Non-proton activator and allosteric modulator. Shifts pH dependence of activation to more alkaline values and induces a sustained current at neutral pH.Endogenous non-proton activator. Activates ASIC3 at neutral pH and potentiates proton-evoked currents.[7][8],[5][9]
Potency (EC50) ~1.83 mM for activation of ASIC3 at pH 7.4.Not explicitly defined as a classical agonist with an EC50. Effective concentrations for modulation are in the high µM to low mM range (e.g., 1 mM).[8],[5]
Selectivity Modulates other ASIC subtypes (e.g., shifts pH dependence of activation to more acidic pH in ASIC1a and ASIC1b).Directly activates homomeric ASIC3 and heteromeric ASIC3+1b channels. Does not activate ASIC1a, ASIC1b, or ASIC2a homomeric channels at neutral pH.[7],[5]
In Vivo Efficacy (Pain Models) Data not available for the specific compound. Related guanidine compounds show analgesic potential.Effective in reducing hyperalgesia and allodynia in various animal models of neuropathic and inflammatory pain at doses ranging from 10-100 mg/kg (i.p.) or in the nmol range (i.t.).[3][4][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation

This protocol is designed to measure the effect of test compounds on the activity of ASIC3 channels expressed in a heterologous system (e.g., CHO cells).

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are transiently transfected with a plasmid encoding the human or rat ASIC3 subunit using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify transfected cells.
  • Electrophysiological recordings are performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
  • The extracellular solution (bath solution) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to the desired value (e.g., 7.4 for baseline).
  • The intracellular solution (pipette solution) typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
  • Cells are voltage-clamped at a holding potential of -60 mV.

3. Compound Application and Data Analysis:

  • A rapid solution exchange system is used to apply solutions with different pH values and containing the test compound (this compound or Agmatine) to the cell.
  • To assess activation at neutral pH, the compound is applied in a solution of pH 7.4.
  • To assess modulation of proton-gated currents, the compound is co-applied with an acidic solution (e.g., pH 6.8).
  • Current amplitudes are measured and analyzed to determine changes in channel activity, such as the generation of a sustained current or a shift in the pH-dependence of activation.

In Vivo Formalin Test for Analgesic Efficacy

This model is used to assess the efficacy of a compound in a model of tonic, inflammatory pain.

1. Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are acclimatized to the testing environment before the experiment.

2. Compound Administration:

  • The test compound (e.g., Agmatine) or vehicle is administered via a specific route (e.g., intraperitoneal, i.p.) at a predetermined time before the formalin injection.

3. Formalin Injection and Behavioral Observation:

  • A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.
  • Immediately after injection, the animal is placed in an observation chamber.
  • Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a period of time (e.g., 60 minutes).
  • The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-60 minutes), representing inflammatory pain.

4. Data Analysis:

  • The total time spent in nociceptive behaviors during each phase is recorded.
  • The analgesic effect of the compound is determined by comparing the behavioral scores of the compound-treated group to the vehicle-treated group.

Mandatory Visualization

Signaling Pathway of ASIC3 Modulation in a Sensory Neuron

The following diagram illustrates the proposed signaling pathway for ASIC3 activation by protons and its modulation by guanidine compounds, leading to neuronal excitation and pain signaling.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Protons ASIC3 ASIC3 Channel Protons->ASIC3 Activates Guanidine_Compound This compound or Agmatine Guanidine_Compound->ASIC3 Activates/ Modulates Na_Influx Na+ Influx ASIC3->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission AP->Pain_Signal

Caption: ASIC3 signaling in a sensory neuron.

Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines the typical workflow for evaluating the analgesic properties of a test compound in an animal model of pain.

InVivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Nociceptive Threshold Measurement acclimatization->baseline compound_admin Compound/Vehicle Administration baseline->compound_admin pain_induction Induction of Pain (e.g., Formalin Injection) compound_admin->pain_induction behavioral_obs Behavioral Observation and Scoring pain_induction->behavioral_obs data_analysis Data Analysis and Statistical Comparison behavioral_obs->data_analysis end End data_analysis->end

Caption: Workflow for in vivo pain model testing.

References

Comparative Guide to Validated Analytical Methods for N-(3,4-dimethylphenyl)guanidine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies suitable for the quantitative determination of N-(3,4-dimethylphenyl)guanidine in biological matrices such as plasma, serum, and urine. The information presented is based on validated methods for structurally related guanidino compounds and serves as a foundational resource for developing and validating a specific assay for this compound. All methods described herein would require specific validation for the target analyte in accordance with regulatory guidelines.[1][2][3][4][5][6]

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of quantitative data in pharmacokinetic, toxicokinetic, and clinical studies.[2][4] Key validation parameters, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][2] This guide draws upon these principles to compare potential analytical techniques for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely employed for the quantification of drugs and metabolites in complex biological fluids.[7][8][9] Its ability to differentiate the analyte from endogenous matrix components makes it a preferred method for bioanalysis.[7][8]

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Guanidino Compounds

ParameterMethod 1 (Plasma)Method 2 (Urine)
Linearity Range 50.00–10,000.00 pg/mL5 - 2000 ng/mL
Accuracy (%) 97.98–101.39%[9]Within -7.43 and 7.36% of nominal
Precision (% CV) Intra-day: 0.93 - 3.24%Inter-day: 1.50 - 3.38%[9]Intra-day: 1.58 - 9.52%Inter-day: 5.43 - 9.45%
Lower Limit of Quantification (LLOQ) 50.00 pg/mL[9]5 ng/mL
Recovery (%) Not explicitly stated, but LLE usedNot explicitly stated, LLE used
Experimental Protocol: LC-MS/MS Analysis in Plasma

This protocol is adapted from a validated method for guanfacine, a related guanidino compound.[9]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of rat plasma, add the internal standard (IS) solution (e.g., an isotopically labeled analog of this compound).

  • Add 0.5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: YMC BASIC column (50 mm × 2.0 mm, 3.5 µm)[9]

  • Mobile Phase: 10 mM ammonium formate (pH 4.0):acetonitrile (70:30, v/v)[9]

  • Flow Rate: 0.3 mL/min[9]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Total Run Time: 3 minutes[9]

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: Specific parent → product ion transitions for this compound and its IS would need to be determined. For example, for guanfacine, the transition was m/z 246.0 → 159.0.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of analytes in biological matrices. It often requires derivatization of polar compounds like guanidines to increase their volatility.[10][11][12][13]

Table 2: Comparison of GC-MS Method Validation Parameters for Guanidino Compounds

ParameterMethod 1 (Urine)Method 2 (Serum/Urine)
Linearity Range 0.1 - 20.0 μmol/L[11][13]Not explicitly stated
Accuracy (%) Not explicitly statedNot explicitly stated
Precision (% RSD) Retention Time: 0.8 - 1.9%Peak Area: 0.5 - 1.8%[13]Not explicitly stated
Limit of Detection (LOD) 0.014 - 0.024 μmol/L[11][13]Not explicitly stated
Recovery (%) Not explicitly statedNot explicitly stated
Experimental Protocol: GC-MS Analysis in Urine

This protocol is based on a method for the determination of various guanidino compounds.[13]

1. Sample Preparation (Derivatization)

  • To 1 mL of urine, add an internal standard.

  • Deproteinize the sample with methanol.

  • Perform a pre-column derivatization using glyoxal and ethyl chloroformate.[13]

  • Extract the derivatized analyte using a suitable organic solvent.

  • Evaporate the solvent and reconstitute in a solvent suitable for GC injection.

2. Chromatographic Conditions

  • Column: HP-5 (30 m × 0.32 mm i.d.)[13]

  • Carrier Gas: Nitrogen at a flow rate of 2 mL/min[13]

  • Temperature Program: Initial temperature of 90°C for 3 min, then ramped up to 260°C at 25°C/min.[13]

  • Injection Mode: Splitless

3. Mass Spectrometric Conditions

  • Ionization Mode: Electron Impact (EI)

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometer in Selected Ion Monitoring (SIM) mode.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine) is_addition Add Internal Standard sample->is_addition extraction Sample Preparation (LLE, SPE, or PPT) is_addition->extraction derivatization Derivatization (if required, e.g., for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis derivatization->analysis data_processing Data Acquisition and Processing analysis->data_processing quantification Quantification and Reporting data_processing->quantification signaling_pathway drug This compound receptor Target Receptor (e.g., Adrenergic Receptor) drug->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Leads to

References

Assessing the Off-Target Effects of N-(3,4-dimethylphenyl)guanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of N-(3,4-dimethylphenyl)guanidine. Due to the limited publicly available data for this specific compound, this analysis leverages data from structurally related diarylguanidines to infer a likely off-target profile. The primary comparators selected are N,N'-di-o-tolylguanidine (DTG) , a well-characterized non-selective sigma receptor agonist, and N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine (40) , a more selective NMDA receptor antagonist. This guide will delve into their comparative binding affinities, the experimental methods used to determine these affinities, and the signaling pathways associated with their primary targets.

Comparative Binding Affinity of Diarylguanidines

The following table summarizes the binding affinities of the comparator compounds at key potential off-target sites, namely the sigma-1 (σ1), sigma-2 (σ2), and NMDA receptors. It is hypothesized that this compound will exhibit a similar, though not identical, binding profile.

CompoundPrimary Target(s)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)NMDA Receptor IC50 (nM)
This compound Presumed σ1/σ2/NMDAData Not AvailableData Not AvailableData Not Available
N,N'-di-o-tolylguanidine (DTG) σ1/σ2 Receptors60-6921-90>10,000
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine (40) NMDA Receptor2540Data Not Available36

Data is compiled from multiple sources and assay conditions may vary.[1][2][3]

Key Experimental Protocols

The determination of binding affinities is crucial for assessing off-target effects. Below are detailed methodologies for radioligand binding assays for the sigma-1, sigma-2, and NMDA receptors.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This competitive inhibition assay quantifies the affinity of a test compound for the σ1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand)

  • Membrane Preparation: Guinea pig brain or liver membrane homogenates, or cell lines expressing the σ1 receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM)

  • Test Compound: this compound or comparator compounds at various concentrations.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the plate harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Radioligand Binding Assay for Sigma-2 (σ2) Receptors

This assay is similar to the σ1 assay but uses a non-selective radioligand in the presence of a masking agent to isolate σ2 binding.

Materials:

  • Radioligand: [³H]DTG (a non-selective σ1/σ2 receptor ligand)

  • Masking Agent: (+)-pentazocine (100 nM to 1 µM) to block the σ1 receptors.

  • Membrane Preparation: Rat or mouse liver membrane homogenates, or cell lines with high σ2 receptor expression.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM)

  • Test Compound: this compound or comparator compounds at various concentrations.

  • Filtration Apparatus and Scintillation Counter

Procedure:

  • Follow the same general procedure as for the σ1 receptor assay.

  • Crucially, include the σ1 masking agent, (+)-pentazocine, in all wells to ensure that [³H]DTG only binds to the σ2 receptors.

  • The subsequent steps of incubation, filtration, washing, and counting are the same.

  • Data analysis to determine IC50 and Ki values is performed as described for the σ1 receptor assay.[4][6]

Radioligand Binding Assay for the NMDA Receptor Ion Channel Site

This assay measures the affinity of compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

Materials:

  • Radioligand: --INVALID-LINK---MK-801 (dizocilpine), a high-affinity NMDA receptor channel blocker.

  • Membrane Preparation: Rat cortical synaptosomes or other brain regions rich in NMDA receptors.

  • Assay Buffer: Tris-acetate buffer (50 mM, pH 7.4)

  • Co-agonists: Glutamate (10 µM) and glycine (10 µM) are required to open the ion channel and allow access of the radioligand to its binding site.

  • Non-specific Binding Control: Unlabeled MK-801 (10 µM) or phencyclidine (100 µM).

  • Test Compound: this compound or comparator compounds at various concentrations.

  • Filtration Apparatus and Scintillation Counter

Procedure:

  • Pre-incubate the membrane preparation with the test compound in the assay buffer.

  • Initiate the binding reaction by adding --INVALID-LINK---MK-801 (typically 1-5 nM) along with glutamate and glycine.

  • Incubate at room temperature for an extended period (e.g., 2-4 hours) to allow for the slow association of --INVALID-LINK---MK-801 with its binding site.

  • Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

  • Measure the radioactivity and perform data analysis as described for the sigma receptor assays to determine the IC50 of the test compound.[2][7][8]

Signaling Pathways and Experimental Workflows

To visualize the potential downstream consequences of off-target binding, the following diagrams illustrate the signaling pathways for the sigma-1 and NMDA receptors, along with a typical experimental workflow for assessing binding affinity.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay A Prepare Membrane Homogenates B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Data Analysis (IC50/Ki Determination) D->E G cluster_sigma Sigma-1 Receptor Signaling S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R modulates MAM Mitochondria-Associated ER Membrane (MAM) S1R->MAM stabilizes IonChannels Ion Channels (e.g., K⁺, Na⁺) S1R->IonChannels modulates Ligand Guanidine Compound (Agonist/Antagonist) Ligand->S1R Ca_release Ca²⁺ Release from ER IP3R->Ca_release CellSurvival Cell Survival / Neuroprotection Ca_release->CellSurvival NeuronalExcitability Modulation of Neuronal Excitability IonChannels->NeuronalExcitability NeuronalExcitability->CellSurvival G cluster_nmda NMDA Receptor Signaling NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Guanidine Guanidine Compound (Antagonist) Guanidine->NMDAR PKC Protein Kinase C (PKC) Ca_influx->PKC CaMKII CaMKII Ca_influx->CaMKII SynapticPlasticity Synaptic Plasticity (LTP/LTD) PKC->SynapticPlasticity CaMKII->SynapticPlasticity GeneExpression Gene Expression Changes CaMKII->GeneExpression

References

Safety Operating Guide

Navigating the Safe Disposal of N-(3,4-dimethylphenyl)guanidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(3,4-dimethylphenyl)guanidine, a member of the guanidine derivative family. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Core Principles of Chemical Waste Management

Before proceeding with the disposal of any chemical, including this compound, it is crucial to adopt a mindset of waste minimization.[1][2] This involves ordering only the necessary quantities of chemicals, maintaining a clear inventory, and exploring options for sharing surplus materials with other labs.[1] All chemical waste is regulated from its point of generation to its final disposal.[1]

Safety and Hazard Profile

Quantitative Safety Data for Guanidine Derivatives

For context and as a basis for risk assessment, the following table summarizes key safety and physical property data for a related compound, guanidine hydrochloride. This information should be considered as indicative for this compound in the absence of specific data.

PropertyValue (for Guanidine Hydrochloride)Reference
pH4.8 (250 g/L aqueous solution)[5]
Melting Point/Range179 - 186 °C / 354.2 - 366.8 °F[5]
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)
Acute Toxicity (Inhalation)Category 4 (Harmful if inhaled)
Skin IrritationCategory 2 (Causes skin irritation)
Eye IrritationCategory 2A (Causes serious eye irritation)
Aquatic Hazard (Acute)Category 3 (Harmful to aquatic life)

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed hazardous waste management service. Direct disposal into sanitary sewers or regular trash is not advised without a thorough hazard assessment and confirmation of compliance with local regulations.[6]

Experimental Protocol: Waste Collection and Segregation

  • Container Selection: Choose a chemically compatible and properly sealed container for waste collection. Plastic containers are generally preferred.[1] The container must be in good condition, with no cracks or signs of deterioration.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Note the starting date of waste accumulation.[1]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][7] This area must be at or near the point of waste generation.[1] Crucially, do not mix this compound with incompatible waste streams. For instance, store it separately from strong acids, bases, and oxidizing agents.[7]

  • Accumulation Limits: Be mindful of the maximum allowable quantities of hazardous waste in an SAA, which is typically 55 gallons. For acutely toxic wastes (P-listed), the limit is much lower (1 quart of liquid or 1 kilogram of solid).[1]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[2][7] Ensure there is at least one inch of headroom in the container to allow for expansion.[7]

  • Requesting Pickup: Once the container is full or has been in storage for up to 12 months (as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[1][7]

Considerations for Empty Containers

Even "empty" containers that held this compound must be handled with care. Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains.[2] For acutely hazardous waste, triple rinsing is required.[2] The rinsate from cleaning these containers must be collected and disposed of as hazardous waste.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Hazards (Based on SDS of related compounds) start->assess is_hazardous Is the waste considered hazardous? assess->is_hazardous collect_waste Collect in a labeled, compatible container is_hazardous->collect_waste Yes non_hazardous Consult local regulations for non-hazardous disposal options (e.g., drain disposal after neutralization) is_hazardous->non_hazardous No segregate Store in designated Satellite Accumulation Area (Segregate from incompatibles) collect_waste->segregate contact_ehs Contact EHS for pickup by a licensed disposal company segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their responsibility to environmental stewardship. Always consult your institution's specific waste management guidelines and local regulations for complete compliance.

References

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